1-Hexanol

Catalog No.
S1490533
CAS No.
111-27-3
M.F
C6H14O
CH3(CH2)4CH2OH
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexanol

CAS Number

111-27-3

Product Name

1-Hexanol

IUPAC Name

hexan-1-ol

Molecular Formula

C6H14O
CH3(CH2)4CH2OH
C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3

InChI Key

ZSIAUFGUXNUGDI-UHFFFAOYSA-N

SMILES

CCCCCCO

solubility

0.06 M
5.9 mg/mL at 25 °C
Sol in ethanol, acetone, chloroform; miscible with ether, benzene; slightly soluble in carbon tetrachloride
In water, 5,900 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.59
miscible with alcohol, ether, 1 ml in 175 ml wate

Synonyms

Hexyl Alcohol (8CI); 1-Hexyl Alcohol; 1-Hydroxyhexane; Amylcarbinol; Caproyl Alcohol; Epal 6; Hexanol; NSC 9254; Pentylcarbinol; n-Hexan-1-ol; n-Hexanol; n-Hexyl Alcohol

Canonical SMILES

CCCCCCO

Heat Capacity of Liquid 1-Hexanol at 298.15 K

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the constant pressure heat capacity (Cp,liquid) of liquid 1-Hexanol at 298.15 K, compiled from multiple critically evaluated experimental sources [1] [2].

Cp,liquid Value Unit Method / Notes Reference
243.2 J/mol·K T = 227 to 363 K. Atrashenok, Nesterov, et al., 1991
242.5 J/mol·K T = 298.15 to 318.15 K. Vesely, Barcal, et al., 1989
241.32 J/mol·K Andreoli-Ball, Patterson, et al., 1988
240.57 J/mol·K Tanaka, Toyama, et al., 1986
239.68 J/mol·K T = 283.15, 298.15, 313.15 K. Costas and Patterson, 1985
240.65 J/mol·K Benson, D'Arcy, et al., 1983
244.8 J/mol·K Hutchinson and Bailey, 1959

Temperature Dependence and Other Key Thermophysical Properties

Heat capacity is a function of temperature. The following experimental equation allows you to calculate the heat capacity over a defined temperature range [1] [2]:

For the temperature range of 227 K to 363 K, the heat capacity can be calculated using: Cp,liquid (kJ/kg·K) = 2.37095 - 0.0851173(T/100) - 0.195794(T/100)² - 0.00639224(T/100)³ + 0.0530459(T/100)⁴ - 0.00859433(T/100)⁵

For your convenience, other fundamental thermophysical properties of this compound are listed below [3] [2]:

Property Value Unit
Molecular Formula C6H14O
Molar Mass 102.1748 g/mol
Normal Boiling Point 430.0 ± 2.0 K
Melting Point 225.0 ± 5.0 K
Critical Temperature 610.5 ± 0.9 K
Critical Pressure 33.7 ± 0.2 atm
Critical Density 2.58 ± 0.02 mol/l
Standard Enthalpy of Formation (liquid) -377.5 ± 0.44 kJ/mol
Enthalpy of Vaporization 61.60 (approx.) kJ/mol

Overview of Experimental Methodologies

The data presented are typically obtained using the following established calorimetric techniques:

  • Stepwise or Scanning Calorimetry: Measurements are performed using calorimeters that can operate in a stepwise manner or by continuously scanning temperature. The technique involves precisely measuring the heat flow into the sample as its temperature changes [4].
  • High-Pressure Measurements: Some studies use pressure-scanning calorimeters to determine properties like specific volumes, isothermal compressibilities, and thermal expansivities under high pressure (e.g., up to 400 MPa). The specific volume isotherm at a reference temperature is first derived from density measurements and compressibilities, and other properties like heat capacities are then derived for the entire pressure and temperature range [5] [4].

Relationship Between Thermophysical Properties in Experimentation

The following diagram illustrates the logical relationship and workflow between core thermophysical properties when derived from high-pressure experiments, as described in the literature [5] [4].

G Start Experimental Inputs A Saturation Vapor Pressure Data Start->A B Atmospheric Pressure Density Measurement Start->B C High-Pressure Calorimetric Measurements Start->C F Specific Volume Isotherm v(TR,p) B->F D Thermal Expansivity (αP) C->D E Isothermal Compressibility (κT) C->E H Thermal Pressure Coefficient (γV) D->H J Isobaric Heat Capacity CP(T,p) D->J E->F E->J I Specific Volume v(T,p) F->I G Derived Outputs H->J I->J K Isochoric Heat Capacity CV(T,p) J->K with v and αP

This workflow shows how primary measurements are combined to derive comprehensive thermophysical property data.

References

Enthalpy of Formation (ΔfH°) of 1-Hexanol

Author: Smolecule Technical Support Team. Date: February 2026

The standard enthalpy of formation is a critical parameter for energy balance calculations. The values differ for the liquid and gaseous states due to the enthalpy of vaporization.

State ΔfH° Value Units Uncertainty Method Reference & Year
Liquid -377.5 kJ/mol ± 0.44 kJ/mol Ccb [Mosselman and Dekker, 1975] [1]
-90.22 kcal/mol ± 0.11 kcal/mol Ccb [Mosselman and Dekker, 1975] [2]
-379.4 kJ/mol ± 1.0 kJ/mol Ccb [Chao and Rossini, 1965] [1]
-383.9 kJ/mol ± 2.0 kJ/mol Ccb [Green, 1960] [1]
Gas -316.0 kJ/mol ± 10.0 kJ/mol AVG [N/A - Average of 7 values] [3]

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is vital for assessing 1-hexanol's value as a fuel or biofuel.

ΔcH°liquid Value Units Uncertainty Corresponding ΔfH°liquid Reference
-3984.37 kJ/mol ± 0.44 kJ/mol -377.50 kJ/mol [Mosselman and Dekker, 1975] [1]
-952.29 kcal/mol ± 0.11 kcal/mol -90.225 kcal/mol [Mosselman and Dekker, 1975] [2]
-3982.6 kJ/mol ± 0.92 kJ/mol -379.3 kJ/mol [Chao and Rossini, 1965] [1]

Other Essential Thermodynamic Properties

For a complete thermodynamic profile, the following data are also important.

Property Value Units State Reference
Molecular Weight 102.1748 g/mol - [1]
Heat Capacity (Cp) 243.2 J/mol·K Liquid @ 298.15 K [Atrashenok et al., 1991] [1]
Entropy (S°) 287.4 J/mol·K Liquid [Kelley, 1929] [1]
439.7 J/mol·K Gas [Green J.H.S., 1961] [3]
Enthalpy of Vaporization (ΔvapH°) 61.61 kJ/mol @ 298.15 K [Majer and Svoboda, 1985] [4]
14.7 kcal/mol @ 298.15 K [Average of 13 values] [2]

Experimental Protocols for Key Data

The thermodynamic data presented are typically determined using the following established methodologies:

  • Combustion Calorimetry (Ccb): This is the primary method for accurately determining the enthalpy of formation and combustion. A precise mass of this compound is burned in a high-pressure oxygen atmosphere within a sealed calorimeter. The heat released raises the temperature of a surrounding water bath. By measuring this temperature change in a system calibrated with a known standard (like benzoic acid), the heat of combustion is calculated. This value is then used to derive the standard enthalpy of formation. [1]
  • Heat Capacity Measurement: The constant-pressure heat capacity of the liquid is often measured using adiabatic calorimetry. A sample is placed in a cell within an adiabatic shield, and a known amount of electrical energy is introduced. By precisely measuring the resultant temperature change while ensuring no heat exchange with the environment, the heat capacity (Cp) is directly calculated. Data are frequently collected across a temperature range (e.g., 227 to 363 K) and fitted to a polynomial for interpolation. [1]

The following workflow diagrams illustrate the core principles of these experimental methods:

G start Combustion Calorimetry (Ccb) Workflow step1 1. Precise sample of This compound prepared start->step1 step2 2. Sample combusted in high-pressure O₂ calorimeter step1->step2 step3 3. Heat release measured via temperature change step2->step3 step4 4. Data corrected to standard state (Washburn) step3->step4 step5 5. ΔfH° and ΔcH° calculated step4->step5

Experimental pathway for determining enthalpy of formation and combustion.

G start Heat Capacity (Cp) Measurement step1 1. Sample sealed in adiabatic calorimeter start->step1 step2 2. Known energy (Q) input electrically step1->step2 step3 3. Resultant temperature change (ΔT) measured step2->step3 step4 4. Cp = Q / ΔT calculated step3->step4 step5 5. Process repeated across temperature range step4->step5 Loop

Experimental workflow for measuring the constant-pressure heat capacity of a liquid.

Research Context and Application

  • Biofuel Potential: this compound is a promising renewable biofuel with a higher cetane index and greater energy density than ethanol or butanol [5]. The accurate combustion enthalpy data confirms its value for energy applications.
  • Combustion Kinetics: Detailed chemical kinetic mechanisms exist for this compound oxidation, involving hundreds of species and reactions [6]. The thermodynamic properties in this guide serve as critical inputs for modeling and simulating its combustion behavior.

References

Fundamental Characteristics of 1-Hexanol

Author: Smolecule Technical Support Team. Date: February 2026

1-Hexanol is a six-carbon primary alcohol. Its key identifying characteristics and quantitative data are summarized below.

  • Basic Identifiers

    • IUPAC Name: Hexan-1-ol [1]
    • Molecular Formula: C₆H₁₄O [1] [2] [3]
    • CAS Registry Number: 111-27-3 [1] [3]
    • Structure: CH₃(CH₂)₅OH (straight-chain) [1]
  • Physicochemical Properties

Property Value Conditions / Notes
Molar Mass 102.17-102.18 g/mol [1] [2] [3]
Density 0.82 g/cm³ at 20°C [1]
Melting Point -45 °C [1]
Boiling Point 157 °C [1]
Water Solubility 5.9 g/L at 20°C [1]
Flash Point 59 °C [1]
Standard Enthalpy of Formation (liquid, ΔfH°liquid) -377.5 ± 0.44 kJ/mol [1] [3]
Constant Pressure Heat Capacity (Cp,liquid) 243.2 J/mol·K at 298.15 K [1] [3]
  • Occurrence and Industrial Relevance this compound occurs naturally and contributes to the fragrance of freshly mown grass, strawberries, and alarm pheromones of honey bees [1]. Industrially, it is widely used in the perfume, food, chemical, and polymer industries. It can be dehydrated to produce 1-hexene, a common comonomer in polyethylene production [4].

Analytical Methods for Characterization

Identifying this compound and differentiating its isomers relies heavily on spectroscopic techniques.

  • Infrared (IR) Spectroscopy The IR spectrum of this compound displays two primary characteristic bands [5]:

    • O-H Stretch: A very broad peak centered around 3400 cm⁻¹, indicative of hydrogen-bonded O-H stretching in alcohols.
    • C-H Stretch: Bands between 2800–3000 cm⁻¹, characteristic of sp³ hybridized C-H stretching found in alkanes. > IR spectroscopy is generally used to confirm functional groups rather than determine a complete molecular structure [5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H NMR) is a powerful tool for structural elucidation. Research shows that the NMR chemical shift of the hydroxyl (OH) proton in this compound is sensitive to hydrogen bonding and can be used to study molecular association and dynamics in different solutions [6] [7].

Biosynthesis and Sustainable Production

Current research is focused on developing sustainable, bio-based production pathways for this compound.

  • In Vitro Enzymatic Pathway One innovative approach involves a novel in vitro multi-enzyme pathway starting from pyruvate and propionyl-CoA. The goal of this research is to create a cost-competitive and environmentally benign alternative to petroleum-derived this compound [4]. The proposed pathway can be visualized as follows:

    G cluster_1 Enzymatic Steps Pyruvate Pyruvate Step_1 Step_1 Pyruvate->Step_1 Propionyl_CoA Propionyl_CoA Propionyl_CoA->Step_1 Hexanol Hexanol Step_2 Step_2 Step_1->Step_2 Step_3 Step_3 Step_2->Step_3 Step_4 Step_4 Step_3->Step_4 Step_5 Step_5 Step_4->Step_5 Step_6 Step_6 Step_5->Step_6 Step_7 Step_7 Step_6->Step_7 Step_7->Hexanol

    Diagram of the multi-step enzymatic pathway for this compound synthesis from pyruvate and propionyl-CoA [4].

  • Syngas Fermentation Another promising method uses acetogenic bacteria like Clostridium carboxidivorans P7 to ferment syngas (a mixture of CO, CO₂, and H₂) into alcohols. Key findings to enhance hexanol production include [8]:

    • Lower Temperature: Culturing at 30°C instead of 37°C increased hexanol production.
    • High CO Content: Using a gas mix with 70% CO improved the yield and ratio of hexanol to total products.
    • Ethanol Supplementation: Adding 2 g/L of ethanol at a specific fermentation stage further boosted hexanol titer to 2.34 g/L, the highest reported yield via this method.

    The experimental workflow for optimizing syngas fermentation is summarized below:

    G Seed_Culture Seed_Culture Fermentation Fermentation Seed_Culture->Fermentation Optimized_Conditions Optimized_Conditions Fermentation->Optimized_Conditions Apply High_Hexanol High_Hexanol Optimized_Conditions->High_Hexanol

    Workflow for optimizing syngas fermentation to produce hexanol [8].

Experimental Protocols Summary

The following table summarizes key methodologies from cited research.

Study Focus Core Methodology Critical Experimental Parameters
Pathway Elucidation (4-methyl-1-hexanol) [9] Study of biosynthetic/degradative pathways in Nicotiana sylvestris petal tissue. Involvement of isoleucine pathway to 2-oxo-3-methylvaleric acid, elongation via fatty acid synthase.
Hydrogen Bonding Studies [6] IR and ¹H NMR analysis of Hexan-1-ol–Bu₄NI solutions in CCl₄. Temperature range: 28–145 °C; Alcohol concentration: 3×10⁻³ to 7.8 mol dm⁻³; Spectral deconvolution via Simplex method.
In Vitro Pathway Validation [4] In vitro reconstitution of this compound biosynthesis pathway. Enzyme characterization (Steps 6 & 7); Use of pyruvate & propionyl-CoA as substrates; Analysis via spectrophotometry/Mass spectrometry.
Syngas Fermentation [8] Batch fermentation using C. carboxidivorans P7 in serum bottles. MP7-S medium; Temperature: 30°C; Syngas: 70% CO, 1.5 bar pressure; Ethanol supplementation (2 g/L).

This guide consolidates the core technical information on this compound. For researchers, the advancing methodologies for bio-production represent a significant area of development with potential for more sustainable industrial applications.

References

Natural Occurrence of 1-Hexanol in Plants

Author: Smolecule Technical Support Team. Date: February 2026

1-Hexanol is a volatile alcohol that contributes to the "green" or "bean-like" aromas in many plants and is a significant component of various plant essential oils [1].

Plant Source Role/Occurrence of this compound Context / Quantitative Data
Soybean (Glycine max) A major compound causing "off-flavors" or "bean-like odor" in soymilk. Subject of genetic studies to reduce its concentration for improved flavor [2].
Tea A natural volatile component. Listed as a plant where this compound is found in "highest quantities" [3].
Buckwheat Flowers (Fagopyrum spp.) A major component of the essential oil. Comprises 2.40–7.07% of the essential oil, contributing to antimicrobial activity [1].
Coastal Coral Tree (Erythrina caffra) A component of the essential oil. Comprises 3.31% of the essential oil [1].
Petal Tissue of Nicotiana sylvestris A volatilized compound. Biosynthetic pathway has been specifically studied in this tissue [4].
Cherry, Guava, Olive, Perilla A major component of their essential oils. Listed as natural sources of this compound [1].

Biosynthesis of this compound in Plants

The biosynthetic pathway for this compound, specifically the branched-chain 4-methyl-1-hexanol, has been studied in the petal tissue of Nicotiana sylvestris (a wild tobacco species). Evidence supports that it is formed from the amino acid isoleucine [4].

The pathway involves two key stages [4]:

  • Degradation of Isoleucine: Isoleucine is broken down to 2-oxo-3-methylvaleric acid, which is then converted to 2-methylbutyryl CoA.
  • Elongation and Reduction: The 2-methylbutyryl CoA molecule undergoes a single elongation step via a fatty acid synthase, adding a two-carbon acetate unit. This elongated product is then reduced to form the final volatile alcohol, 4-methyl-1-hexanol.

The following diagram illustrates this biosynthetic pathway:

G start Isoleucine (Amino Acid) step1 Degradation to 2-oxo-3-methylvaleric acid start->step1 step2 Conversion to 2-methylbutyryl CoA step1->step2 step3 Elongation via Fatty Acid Synthase (Acetate addition) step2->step3 step4 Reduction step3->step4 end 4-methyl-1-hexanol step4->end

Experimental Evidence and Research Methodologies

Genetic Analysis in Soybean

A genome-wide association study (GWAS) was conducted to understand the genetic basis of hexanol content in soybean seeds, aiming to reduce off-flavors in soymilk [2].

  • Objective: To identify genetic markers and candidate genes associated with hexanol concentration in soybean seeds [2].
  • Methodology:
    • Plant Materials: 105 diverse soybean accessions were analyzed over a three-year period to ensure reliable phenotypic data.
    • Phenotyping: Hexanol content in seeds was quantified each year.
    • Genotyping: All accessions were genotyped using Specific Locus Amplified Fragment Sequencing (SLAF-seq), generating 25,724 high-quality single nucleotide polymorphisms (SNPs).
    • Association Analysis: GWAS was performed to find significant associations between the SNPs and the measured hexanol concentration.
  • Key Findings: The study identified 25 quantitative trait nucleotides (QTNs) significantly associated with seed hexanol concentration, distributed across 15 chromosomes. A total of 91 candidate genes were predicted in the genomic regions of these QTNs [2].
Antibacterial Activity Assay

A 2023 study evaluated the antibacterial activity of hexanol vapor against food-related bacteria, providing a model protocol for testing volatile plant compounds [1].

  • Objective: To evaluate the growth inhibition of bacteria by vapor phases of 1-, 2-, and 3-hexanol isomers on agar media and in vegetables [1].
  • Methodology for Agar Exposure Test:
    • Bacterial Strains: Seven food-related bacteria were used, including E. coli, Pseudomonas aeruginosa, Salmonella Enteritidis, Bacillus subtilis, Lactiplantibacillus plantarum, Listeria monocytogenes, and Staphylococcus aureus [1].
    • Vapor Generation: Hexanol isomers were diluted in ethanol. A 50 µL aliquot of the dilution was applied to a filter paper fixed inside the lid of a Petri dish containing agar media. The final headspace concentrations were targeted at 0, 50, 100, 200, and 300 ppm.
    • Inoculation and Incubation: 100 µL of pre-cultured bacterial medium was spread on the agar. The sealed Petri dishes were inverted and incubated at temperatures specific to each bacterium (e.g., 37°C for E. coli, 20°C for P. aeruginosa)
    • Assessment: After 48 hours, antibacterial activity was categorized based on the presence of a clear zone, growth delay, or no effect [1].
  • Key Findings:
    • This compound vapor showed antibacterial effects against Gram-negative bacteria but had no effect on Gram-positive bacteria.
    • 2-Hexanol and 3-Hexanol vapors did not show antimicrobial activity against any tested bacteria [1].

The following workflow summarizes this experimental design:

G prep Dilute Hexanol Isomers in Ethanol apply Apply 50 µL to Filter Paper in Petri Dish Lid prep->apply inoculate Spread 100 µL Bacterial Culture on Agar apply->inoculate seal Seal and Invert Petri Dish inoculate->seal incubate Incubate at Strain-Specific Temperature seal->incubate assess Assess Growth After 48h (Clear Zone, Delay, None) incubate->assess

Research Applications and Implications

The research on natural this compound has significant applications:

  • Crop Improvement: Genetic mapping in soybean enables marker-assisted breeding for low-hexanol varieties, directly improving sensory qualities of soymilk [2].
  • Natural Preservatives: Understanding the specific antibacterial activity of this compound vapor helps develop natural, plant-based preservation systems for food, leveraging its effect on Gram-negative bacteria [1].

References

Chemical Identity & Properties of 1-Hexanol

Author: Smolecule Technical Support Team. Date: February 2026

The table below lists the key identifiers and physical properties of 1-Hexanol as provided by the CAMEO Chemicals database [1].

Property Type Property Name Value / Description
Chemical Identifiers CAS Number 111-27-3 / 25917-35-5 [1]
Synonyms Hexanol, Hexyl alcohol, Amylcarbinol [1]
Chemical Formula C₆H₁₄O [1]
Hazard Classification NFPA 704 Health 3 (Can cause serious or permanent injury) [1]
NFPA 704 Flammability 2 (Must be moderately heated to ignite) [1]
NFPA 704 Instability 0 (Normally stable) [1]
DOT Hazard Label Flammable Liquid [1]
Physical Properties Physical Description Clear colorless liquid [1]
Boiling Point 314.8°F at 760 mmHg [1]
Melting Point -48.3°F [1]
Flash Point 145°F - 149°F [1]
Specific Gravity 0.85 at 68°F (Less dense than water) [1]
Vapor Pressure 38.78 mmHg [1]
Autoignition Temperature 580°F [1]
Flammability Limits Lower Explosive Limit (LEL) 1.2% (calc.) [1]
Upper Explosive Limit (UEL) 7.7% (calc.) [1]
Safety Exposure Limits PAC-1 10 ppm [1]
PAC-2 110 ppm [1]
PAC-3 580 ppm [1]

Hazard & Response Protocols

The following information outlines the primary hazards and standardized response recommendations for handling this compound.

Hazard Overview
  • Fire Hazard: this compound is a highly flammable liquid. Its vapors can form explosive mixtures with air, travel to an ignition source, and flash back. Vapors are heavier than air and may collect in low-lying or confined areas [1].
  • Health Hazard: Contact with the liquid can cause serious eye burns and skin irritation [1]. Breathing vapors is not expected to cause systemic illness, but this should be verified with a more recent SDS [1].
  • Reactivity Profile: As an alcohol, it can react with oxidizing agents, strong acids, and bases. It may initiate the polymerization of isocyanates and epoxides. Use caution with cellulose-based absorbents for spills [1].
Experimental & Emergency Response

The table below lists the recommended response actions for different scenarios.

Scenario Recommended Action / Protocol
General Spill Eliminate all ignition sources. Ground equipment. Stop leak if safe to do so. Prevent entry into waterways and confined areas. Absorb with non-combustible material (e.g., dry earth, sand) and collect with non-sparking tools [1].
Large Spill Isolate area for 50 meters (150 feet) in all directions. Dike far ahead of the spill for later disposal. Consider downwind evacuation for 300 meters (1000 feet) [1].

| Fire | Small Fire: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Large Fire: Use water spray, fog, or alcohol-resistant foam. Do not use solid water streams. Cool fire-exposed containers with water from a safe distance [1]. | | Fire Involving Tanks | Isolate area for 800 meters (1/2 mile). Fight fire from a maximum distance using unmanned master stream devices [1]. | | First Aid | In case of contact, immediately flush skin and eyes with plenty of water for at least 15 minutes. Seek medical attention [1]. | | Personal Protective Equipment (PPE) | Wear chemical gloves and chemical goggles [1]. |

Visual Guide: this compound Emergency Response Workflow

For a clear overview of the decision-making process during an incident, the following diagram summarizes the key steps.

Decision workflow for this compound spill and fire response [1].

Important Information Gaps and Next Steps

It is important to note that the source of this information, the CAMEO Chemicals database, is no longer being updated [1]. For research and drug development purposes, you should always consult the most current and comprehensive documents.

  • Consult a Current SDS: I strongly advise you to obtain a Safety Data Sheet (SDS) from a reputable chemical supplier from which you purchase this compound. The SDS will be the most up-to-date and legally compliant document for your specific region and laboratory.
  • Verify Health Effects: The searched document states that breathing vapors is not expected to cause systemic illness [1], but a modern SDS may have more detailed toxicological data, including specific target organ toxicity or repeated exposure effects.
  • Check Local Regulations: Ensure you are following all local and institutional environmental, health, and safety (EHS) regulations, which may be more stringent than the general guidelines provided here.

References

Application Notes and Protocols for Hexanol-Kerosene Blends in Gas Turbines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexanol as an Alternative Fuel

The global push for renewable energy has intensified the search for sustainable aviation fuels (SAFs). Among the various candidates, hexanol, a biomass-derived alcohol, has emerged as a promising alternative to conventional petroleum fuels for gas turbine applications. As a higher alcohol (six-carbon chain, CH₃(CH₂)₅OH), hexanol offers several superior properties compared to shorter-chain alcohols like methanol or ethanol. These include higher energy density, better ignition properties, lower heat of vaporization, improved miscibility with diesel and kerosene, and lower corrosiveness, making it a more practical drop-in fuel for existing infrastructure [1].

Produced renewably through the fermentation of lignocellulosic biomass (e.g., agricultural residues like rice straw and corn stalks) using microorganisms such as Clostridium kluyveri, hexanol aligns with the goal of a carbon-neutral life cycle. Its application helps reduce dependency on fossil fuels and lower net carbon emissions [1]. This document outlines the performance, emissions, and experimental protocols for using hexanol-kerosene blends in small-scale gas turbines, providing researchers with a framework for evaluation.

Performance and Emission Characteristics

Recent experimental studies have quantified the performance of hexanol-kerosene blends in gas turbines. The key findings on thrust-specific fuel consumption (TSFC) and emissions are summarized in the tables below.

Table 1: Thrust-Specific Fuel Consumption (TSFC) of Tested Fuels [1]

Fuel Blend Composition TSFC at Low RPM TSFC at High RPM Key Observation
JET A (Baseline) 100% Kerosene Baseline for comparison Baseline for comparison Reference performance
He25 25% Hexanol / 75% JET A Higher than JET A Comparable to JET A Higher fuel flow due to lower heating value
He50 50% Hexanol / 50% JET A Higher than JET A Comparable to JET A Higher fuel flow due to lower heating value

Table 2: Emission Characteristics of Tested Fuels [1]

Pollutant Trend with Hexanol Blends Explanation
Carbon Monoxide (CO) Significant decrease at higher rotational velocities Improved combustion efficiency from hexanol's oxygen content
Nitrogen Oxides (NOx) Slight increase Higher combustion temperatures promoted by fuel-bound oxygen
Key Performance Insights
  • Thermal Efficiency: Both He25 and He50 blends achieved thermal efficiency comparable to pure JET A at high rotational velocities (up to 110,000 RPM) in a JETPOL GTM-160 turbine [1].
  • Fuel Flow Requirement: Due to hexanol's lower heating value compared to kerosene, blends require a higher volumetric fuel flow to deliver the same energy output, which is reflected in the TSFC [1].

Detailed Experimental Protocol

To ensure reproducible and comparable results, the following experimental methodology is recommended.

Equipment and Setup
  • Gas Turbine Engine: A small-scale turbine, such as the JETPOL GTM-160, capable of operating at a wide range of rotational velocities (e.g., 40,000 to 110,000 RPM) [1].
  • Fuel System: A fuel delivery system with precise flow control and blending capabilities. Ensure all wetted components are compatible with alcohol blends.
  • Data Acquisition Systems: Sensors to measure rotational speed, fuel flow rate, and thrust.
  • Emission Analyzer: A gas analyzer to measure the concentration of NOx and CO in the exhaust stream. Results can be reported as emission indices.
Fuel Preparation and Blending
  • Materials: Obtain anhydrous 1-hexanol (purity >99%) and standard aviation kerosene (JET A).
  • Blending Procedure: Prepare fuel blends on a volumetric basis (e.g., 25% and 50% hexanol by volume).
    • Measure the required volumes of hexanol and kerosene using graduated cylinders.
    • Combine the fuels in a clean, sealed container.
    • Agitate the mixture thoroughly for 5-10 minutes to ensure a homogeneous, stable blend without phase separation.
  • Storage: Store blended fuels in sealed, opaque containers to prevent water absorption and fuel degradation.
Testing Procedure
  • Baseline Data Collection: Operate the gas turbine on pure JET A fuel across the entire operational range (e.g., from 40,000 to 110,000 RPM). Record thrust, fuel flow rate, and emissions at steady-state conditions for each tested speed.
  • Blended Fuel Testing:
    • Flush the fuel system with the new blend.
    • For each hexanol blend (He25, He50), repeat the data collection process as described for the baseline fuel.
    • Allow the engine to stabilize at each new speed setting before recording data.
  • Data Recording: For each operational point, record the following:
    • Rotational Velocity (RPM)
    • Thrust (N)
    • Volumetric Fuel Flow Rate (L/h or kg/h)
    • Exhaust Gas Concentrations of NOx and CO (ppm)
Data Analysis
  • Thrust-Specific Fuel Consumption (TSFC): Calculate TSFC as the ratio of fuel flow rate to thrust. Compare the values of the blends against the baseline JET A.
  • Emission Analysis: Plot the emission indices of NOx and CO against rotational velocity. Analyze trends to understand the impact of blend ratio and combustion efficiency.

Visual Experimental Workflow

The following diagram illustrates the logical workflow for the experimental and data analysis process, as described in the protocol.

cluster_prep Fuel Preparation Phase cluster_setup Engine Setup & Calibration cluster_testing Testing Phase cluster_analysis Data Analysis & Reporting Start Start Experimental Protocol A Acquire Materials: JET A, this compound Start->A B Volumetric Blending: He25 & He50 Blends A->B C Agitate & Store B->C D Set Up Gas Turbine & Measurement Systems C->D E Run Baseline Test (Pure JET A) D->E F Run Tests with Hexanol Blends E->F G Calculate Performance Metrics (e.g., TSFC) F->G H Analyze Emission Indices (NOx, CO) G->H I Compile Final Report H->I

Conclusion and Research Outlook

Experimental data confirms that hexanol-kerosene blends are viable alternative fuels for small-scale gas turbines, achieving thermal efficiency on par with conventional kerosene at high power settings. The primary trade-off involves a slight increase in fuel consumption against significant reductions in CO emissions [1].

Future research should focus on:

  • Long-term engine durability studies with hexanol blends.
  • Optimization of combustor design to leverage the properties of oxygenated fuels.
  • Exploration of higher hexanol blend ratios and their effects.
  • Economic feasibility and large-scale, sustainable production of bio-derived hexanol.

References

Combustion Characteristics of 1-Hexanol in Diesel Engines

Author: Smolecule Technical Support Team. Date: February 2026

The incorporation of 1-hexanol into diesel fuel alters fundamental combustion processes due to its properties as a higher alcohol. The table below summarizes the key combustion changes observed:

Combustion Parameter Impact of this compound Blends Influencing Factor
Cylinder Pressure ↓ Decreases (up to 4.25% reduction for 40% blend) [1] Lower cetane number leading to ignition delay [1]
Heat Release Rate (HRR) ↑ Increases (up to 13.95% for 40% blend) [1] Prolonged ignition delay promotes more prepared combustion [1]
Ignition Delay ↑ Increases [1] Lower cetane number and higher latent heat of evaporation [1]
Combustion Duration ↑ Increases (2.66°CA for 40% blend) [1] Longer burning phase due to fuel properties [1]
Flame Propagation ↑ Faster than baseline gasoline [2] Oxygenated nature improves combustion speed [2]
Brake Thermal Efficiency (BTE) ↓ Slight decrease (2.37% lower for 10% blend) or ↑ Improvement (up to 25.8% in SI engines) [3] [1] [2] Engine type and blend optimization are critical; improvements linked to enhanced combustion [3]

Engine Performance & Emission Profiles

The effects on engine performance and emissions are complex and depend on the blend ratio and engine operating conditions. Key findings are quantified in the table below:

Parameter Impact of this compound Notes & Blend Details
Brake Thermal Efficiency (BTE) 8.63% higher than diesel [3] Moringa biodiesel blend with 25 ppm Zr₂O₃ [3]
Brake-Specific Fuel Consumption (BSFC) Increased by 3.6% (10% blend) [1] Lower energy content of alcohol [1]
Nitrogen Oxides (NOx) Reduction of 17.55% (10% blend) [1] Lower combustion temperatures [1]
Hydrocarbons (HC) Increase of 18.18% (10% blend) [1] Incomplete combustion from high latent heat [1]
Carbon Monoxide (CO) Increase of 33.33% (10% blend) [1] Incomplete combustion from high latent heat [1]
Carbon Monoxide (CO) 10.1% reduction [3] Moringa biodiesel blend with 25 ppm Zr₂O₃ [3]
Hydrocarbons (HC) 0.020% (significantly reduced) [3] 100% Moringa biodiesel with 100 ppm Zr₂O₃ [3]

Experimental Protocol: Engine Testing of this compound Blends

This protocol outlines a standard methodology for evaluating the combustion and emission characteristics of this compound/diesel blends in a common-rail direct injection (CRDi) diesel engine, based on established experimental designs [3] [1] [4].

1. Fuel Blending and Preparation

  • Blend Formulation: Prepare test blends by volumetrically blending this compound with conventional diesel fuel and/or biodiesel. Common blends include 10%, 20%, 30%, and 40% this compound by volume [1] [4].
  • Additive Dispersion (Optional): For nano-additive studies, disperse nanoparticles (e.g., Zr₂O₃, Graphene Oxide) into the base fuel using an ultrasonic homogenizer for a specified duration (e.g., 30 minutes) to ensure stable suspension [5] [3].
  • Property Testing: Measure key fuel properties of all blends, including kinematic viscosity, cetane number, and calorific value, following ASTM standards [3].

2. Engine Test Setup and Instrumentation

  • Engine Specification: Use a single-cylinder, water-cooled CRDi diesel engine coupled with an eddy current dynamometer. The engine should be instrumented for full load and speed (e.g., 1500 rpm) operation [3].
  • Data Acquisition: Install a piezoelectric pressure transducer in the cylinder head connected to a data acquisition system with crank angle encoder to record in-cylinder pressure.
  • Emission Analysis: Route engine exhaust to an emissions analyzer for measuring CO, HC, NOx, and smoke opacity [1].

3. Experimental Procedure and Data Collection

  • Baseline Data: Conduct initial tests with pure diesel fuel to establish baseline performance, combustion, and emission data.
  • Blend Testing: For each fuel blend, run the engine across a range of loads (e.g., 20%, 40%, 60%, 80%, 100%). Allow the engine to stabilize at each condition before recording data.
  • Combustion Analysis: Record in-cylinder pressure data for 100 consecutive cycles at each operating point. Calculate the Apparent Heat Release Rate (HRR) and other combustion parameters from the averaged pressure-crank angle data.
  • Performance & Emissions: Record performance parameters (e.g., fuel flow, torque) and emission readings simultaneously with combustion data.

4. Data Analysis and Optimization

  • Statistical Modeling: Use machine learning models (e.g., Extreme Learning Machine (ELM)) or Response Surface Methodology (RSM) to analyze data, predict outcomes, and identify optimal blend ratios and engine parameters [5] [3] [4].
  • Model Validation: Perform confirmatory tests at the predicted optimum conditions to validate the accuracy of the models [4].

The following workflow diagram summarizes the key stages of this experimental process.

cluster_stage1 Stage 1: Fuel Preparation cluster_stage2 Stage 2: Engine Setup cluster_stage3 Stage 3: Testing & Data Acquisition cluster_stage4 Stage 4: Analysis & Validation Start Start Experimental Protocol A1 Formulate Fuel Blends (10-40% this compound by Volume) Start->A1 A2 Disperse Nano-Additives (Ultrasonic Homogenization) A1->A2 A3 Test Fuel Properties (ASTM Standards) A2->A3 B1 Configure CRDi Engine & Dynamometer A3->B1 B2 Install Pressure Transducer & Crank Angle Encoder B1->B2 B3 Calibrate Emission Analyzer B2->B3 C1 Establish Baseline with Pure Diesel B3->C1 C2 Test Fuel Blends across Engine Loads C1->C2 C3 Record In-Cylinder Pressure Data (100 cycles) C2->C3 C4 Measure Performance & Emissions C3->C4 D1 Calculate Combustion Parameters (e.g., HRR) C4->D1 D2 Apply ML/RSM Models for Optimization D1->D2 D3 Validate Model with Confirmatory Tests D2->D3 End Report Findings D3->End

Optimization Strategies for Enhanced Performance

To mitigate the trade-offs of this compound, several optimization strategies have proven effective:

  • Synergistic Use of Nano-Additives: Adding nanoparticles like zirconium oxide (Zr₂O₃) or graphene oxide (GO) to this compound blends can significantly improve engine performance and reduce emissions. These additives enhance fuel atomization, catalytic oxidation, and overall combustion efficiency due to their high surface area and thermal conductivity [5] [3].
  • Advanced Statistical Modeling: Employ Response Surface Methodology (RSM) and machine learning models like the Extreme Learning Machine (ELM) to simultaneously optimize multiple variables. This includes finding the ideal combination of this compound ratio, fuel injection timing, and EGR rate to achieve the best balance between performance and emissions [3] [4].
  • Exhaust Gas Recirculation (EGR) Calibration: Using EGR in conjunction with this compound blends can be a powerful method for controlling NOx emissions. Research indicates that a 20% this compound blend with lower EGR rates can achieve significant NOx reduction with only a marginal loss in efficiency [4].

Conclusion and Research Outlook

This compound is a viable and promising renewable fuel for diesel engines, capable of significantly reducing NOx emissions. Its main drawbacks—slight reductions in BTE and increases in HC/CO emissions—can be effectively managed through blend optimization, the use of nano-additives, and calibrated engine parameters like injection timing and EGR.

Future research should focus on the long-term durability of engines operating on high-percentage this compound blends, the economic feasibility of large-scale production, and the refinement of machine learning models for more robust prediction and optimization of engine performance.

References

Comprehensive Application Notes and Protocols: Catalytic Dehydration of 1-Hexanol to Hexenes

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

The catalytic dehydration of alcohols to alkenes represents a strategically important transformation in sustainable chemistry, enabling the production of crucial hydrocarbon intermediates from renewable feedstocks rather than traditional fossil resources. Among these processes, the dehydration of 1-hexanol to hexenes has garnered significant attention due to the versatile applications of hexene derivatives in pharmaceuticals, polymers, and fine chemicals. [1] Historically, this transformation has required energy-intensive conditions with temperatures exceeding 300°C, presenting substantial challenges for industrial implementation with favorable economics and environmental impact. [1]

Recent advances in catalyst design and reaction engineering have enabled dramatic improvements in this transformation, particularly through the application of Lewis acid catalysts and modified heterogeneous systems that operate under significantly milder conditions. [1] [2] These developments align with broader initiatives in the chemical industry to reduce energy consumption and integrate renewable carbon sources, such as the conversion of CO₂-derived this compound to hydrocarbon products. [1] This application note provides a comprehensive technical summary of contemporary catalytic systems and detailed experimental protocols for implementing these transformations in both research and development settings, with particular emphasis on procedural details, catalyst performance characteristics, and scale-up considerations.

Catalyst Performance Summary

Comparative Catalyst Performance Data

Table 1: Performance of metal triflate catalysts in this compound dehydration at 180°C [1] [3]

Catalyst Loading (mol%) Conversion (%) Hexene Yield (%) Key Observations
Hf(OTf)₄ 0.5 >90 33-50 Highest yield; optimal balance of Lewis acidity and oxophilicity
Ti(OTf)₄ 0.5 >90 >70 Excellent performance; highly oxophilic
Fe(OTf)₃ 2.5 >90 49 Good yield; higher loading required
Cu(OTf)₂ 0.5 ~38 ~38 Moderate activity
TfOH 5.0 >90 3.9 Predominantly forms dihexyl ether
H₂SO₄ 5.0 N/R 7.0 Low alkene selectivity
BF₃·OEt₂ 5.0 N/R 7.0 Low alkene selectivity

Table 2: Performance of heterogeneous catalyst systems in primary alcohol dehydration [2]

Catalyst Alcohol Temperature (°C) Conversion (%) Linear α-Olefin Selectivity (%) Key Features
10 wt% CeO₂-Al₂O₃ This compound 300-350 ~100 84.2 Optimized acid-base properties
10 wt% CeO₂-Al₂O₃ 1-Pentanol 300-350 ~100 85.5 Enhanced basicity inhibits isomerization
10 wt% CeO₂-Al₂O₃ 1-Octanol 300-350 ~100 83.7 Scalable system
BaO/Al₂O₃ 1-Octanol 300-400 >60 >50 Modified alumina
Zn-Mo-Co/Al₂O₃ 1-Butanol N/R ~100 90 High selectivity for C4 olefin
Na/Al₂O₃ 1-Decanol 329 N/R 96.8 Excellent selectivity for C10 olefin
Catalyst Performance Overview

The comprehensive catalyst screening studies reveal several promising catalytic systems for the dehydration of this compound to hexenes under mild conditions. Among homogeneous catalysts, hafnium triflate (Hf(OTf)₄) and titanium triflate (Ti(OTf)₄) demonstrate superior performance, achieving high hexene yields (>70%) at temperatures as low as 150-180°C. [1] These highly oxophilic Lewis acids facilitate the dehydration through a proposed mechanism involving initial ether formation followed by C-O cleavage. [1] [3] The exceptional activity of Hf(OTf)₄ and Ti(OTf)₄ is attributed to their strong Lewis acidity and ability to coordinate effectively with alcohol oxygen atoms. [3]

In the heterogeneous domain, CeO₂-doped Al₂O₃ catalysts have emerged as highly effective systems, particularly when optimized for balanced acid-base properties. [2] The incorporation of CeO₂ (10 wt%) enhances surface basicity while maintaining sufficient acidic sites for dehydration activity, achieving nearly complete this compound conversion with approximately 84% selectivity to linear alpha-olefins at 300-350°C. [2] This system demonstrates excellent versatility across alcohol chain lengths (C5-C8) and represents a scalable approach to linear alpha-olefin production. The modified alumina systems generally require higher operating temperatures than metal triflates but offer advantages in catalyst separation and potential reusability. [2]

Experimental Protocols

Metal Triflate-Catalyzed Dehydration (Homogeneous System)
3.1.1 Materials and Equipment
  • Substrate: this compound (≥98% purity)
  • Catalysts: Hf(OTf)₄ or Ti(OTf)₄ (typically 0.5 mol%)
  • Reaction Setup: 100 mL Hastelloy autoclave or round-bottom flask equipped with distillation apparatus
  • Heating System: Oil bath with precise temperature control (150-180°C)
  • Atmosphere: No special inert atmosphere required [1] [3]
3.1.2 Detailed Procedure
  • Reaction Setup: Charge this compound (5 mL, 40 mmol) and Hf(OTf)₄ (0.5 mol%, 0.2 mmol) to the reaction vessel. Assemble the distillation apparatus with a water-cooled condenser and product collection flask. [1]

  • Initial Reaction Phase: Heat the reaction mixture to 150°C with constant stirring (500 rpm) for 1.5 hours. This initial temperature is maintained below the boiling point of this compound (157°C) to prevent premature distillation of the starting material. [1]

  • Temperature Elevation: Increase the oil bath temperature to 180°C to facilitate in situ product removal by distillation. The formation of hexenes (boiling point range: 63-67°C) allows for continuous distillation from the reaction mixture. [1]

  • Reaction Monitoring: Continue the reaction for 6-22 hours, monitoring the distillate collection rate. The reaction is considered complete when no additional product distills over. [1]

  • Product Analysis: Analyze the collected distillate by GC-FID or GC-MS to determine hexene yield and isomeric distribution. Typical yields range from 70-77% with the formation of multiple hexene isomers. [1] [4]

  • Catalyst Recycling: For catalyst reuse studies, the residual catalyst in the reaction flask can be supplemented with fresh this compound (approximately 10% of original charge) and subjected to subsequent reaction cycles without additional catalyst introduction. This approach has demonstrated consistent performance over 20 cycles with average alkene yields of 71-77%. [4]

3.1.3 Key Optimization Parameters
  • Temperature Progression: The two-stage temperature profile (150°C → 180°C) is critical for balancing reaction rate and selective product removal. [1]
  • In Situ Product Removal: Continuous distillation of hexenes shifts the reaction equilibrium toward alkene formation, significantly improving yields. [1]
  • Catalyst Loading: While 0.5 mol% provides good results, slightly higher loadings (1.0 mol%) may improve reaction rates without compromising selectivity. [3]
CeO₂-Al₂O³ Catalyzed Dehydration (Heterogeneous System)
3.2.1 Catalyst Synthesis and Characterization
  • Catalyst Preparation: CeO₂-Al₂O₃ catalysts are prepared via incipient wetness impregnation. Dissolve Ce(NO₃)₃·6H₂O in deionized water to achieve target Ce loading (5-25 wt%). Add commercial γ-Al₂O₃ support (powder or 1/8" pellets) to the solution. Stir the mixture for 6 hours at room temperature, then dry at 80°C to remove water. Calcinate the resulting material at 500°C for 5 hours in a muffle furnace. [2]

  • Catalyst Characterization: The synthesized catalysts should be characterized by N₂ physisorption (BET surface area, pore volume), X-ray diffraction (CeO₂ crystallinity), NH₃-TPD (acidity), and CO₂-TPD (basicity). Optimal 10 wt% CeO₂-Al₂O₃ typically exhibits surface area of ~180 m²/g and balanced acid-base properties. [2]

3.2.2 Dehydration Reaction Procedure
  • Reactor Setup: Employ a fixed-bed continuous flow reactor system equipped with temperature control, liquid feed pump, and product collection system. Pack the reactor tube with 10 wt% CeO₂-Al₂O₃ catalyst (pellet form, typically 5-10 mL bed volume). [2]

  • Reaction Conditions: Pre-treat the catalyst at 350°C under nitrogen flow for 2 hours. Feed this compound at weight hourly space velocity (WHSV) of 0.5-2.0 h⁻¹. Maintain reaction temperature at 300-350°C and atmospheric pressure. [2]

  • Product Analysis: Collect liquid products in a cold trap and analyze by GC-FID. Typical performance achieves >99% conversion with 84% selectivity to 1-hexene at optimized conditions. [2]

  • Scale-up Considerations: Successful scale-up has been demonstrated from laboratory scale (0.433 L/day) to bench scale (4.33 L/day) with maintained performance, indicating technology readiness level (TRL) 4-5 for this process. [2]

Reaction Mechanism and Pathway

The dehydration of primary alcohols like this compound proceeds through a concerted mechanism that varies depending on catalyst type. For metal triflate catalysts, experimental evidence supports a pathway where the highly oxophilic Lewis acid centers activate the alcohol oxygen, facilitating nucleophilic attack by another alcohol molecule to form a dialkyl ether intermediate. [1] [3] This ether subsequently undergoes C-O bond cleavage to yield the alkene and alcohol, with the in situ removal of alkene products driving the equilibrium toward completion. [1]

For heterogeneous catalysts like CeO₂-Al₂O₃, the mechanism involves adsorption of the alcohol onto acid-base site pairs, with the acidic site protonating the hydroxyl group and the basic site abstracting a β-hydrogen atom in a concerted E2-type elimination. [2] The enhanced basicity of CeO₂-modified surfaces is crucial for promoting the β-hydrogen elimination step while minimizing undesirable carbocation-mediated isomerization that leads to internal alkenes. [2]

The following diagram illustrates the reaction pathway for this compound dehydration to hexenes:

reaction_pathway Alcohol This compound Ether Dihexyl Ether Alcohol->Ether Condensation Ether->Alcohol Reversible Step Alkene Hexenes Ether->Alkene C-O Cleavage Byproducts Byproducts (Isomers, Oligomers) Alkene->Byproducts Isomerization/ Oligomerization Catalyst Catalyst Activation Catalyst->Alcohol Coordination

Diagram 1: Reaction pathway for this compound dehydration to hexenes

Scale-Up and Process Considerations

Reactor Configuration Strategies

The implementation of hexanol dehydration processes at scale requires careful consideration of reactor design and process intensification strategies. For metal triflate catalysts, the batch reactor system with integrated distillation capabilities has been successfully scaled to 100-fold increased reaction volumes (producing up to 1.3 kg of product), demonstrating robust performance at elevated production rates. [4] This configuration leverages in situ product removal to overcome equilibrium limitations, a critical factor in achieving high conversion at reduced temperatures. [1]

For continuous processing, flow reactor systems offer significant advantages in productivity and process control. Recent investigations have demonstrated that flow chemistry approaches enhance hafnium triflate-catalyzed dehydrations, enabling improved mass transfer and more efficient product separation. [3] In these systems, maintaining steady-state operation at flow rates of 0.1-0.2 mL/min·gcat allows for excellent mass balance and consistent product quality. [3] Additionally, the application of back-pressure regulation in flow systems (e.g., 10-30 bar) facilitates the production of high-purity alkene streams (up to 98% by mass) by optimizing vapor-liquid equilibria. [3]

The following diagram illustrates a recommended experimental setup for laboratory-scale dehydration:

experimental_setup Reactor Reaction Vessel (150-180°C) Condenser Water Condenser Reactor->Condenser Vapor Transport Collector Product Collection Flask Condenser->Collector Condensed Products Heating Temperature- Controlled Oil Bath Heating->Reactor Heating Catalyst Catalyst System Catalyst->Reactor 0.5 mol%

Diagram 2: Experimental setup for laboratory-scale dehydration with in situ product removal

Catalyst Reusability and Economic Considerations

Long-term catalyst stability and regeneration potential are critical factors in process economics. Recent reusability studies with Lewis and Brønsted acid catalysts have demonstrated exceptional durability, with Hf(OTf)₄ and Cu(OTf)₂ maintaining consistent activity (average alkene yields of 71-77%) over 20 consecutive reaction cycles without supplemental catalyst addition. [4] This remarkable stability is attributed to the distillative reaction conditions that minimize catalyst exposure to thermal degradation pathways.

Economic assessments based on industry-appropriate pricing indicate production costs as low as $0.34 per kg of product, establishing a compelling value proposition for commercial implementation. [4] The combination of mild operating conditions (reducing energy inputs), high catalyst durability (minimizing replacement frequency), and excellent product yields contributes to this favorable economic profile. For heterogeneous CeO₂-Al₂O₃ systems, the inherent advantages of continuous processing and simplified catalyst separation further enhance the economic viability, particularly for large-scale production scenarios. [2]

Troubleshooting and Technical Guidance

Common Experimental Challenges
  • Low Conversion: Typically results from insufficient temperature progression or inadequate catalyst activation. Ensure proper temperature staging (150°C → 180°C) and verify catalyst freshness. [1]
  • Ether Dominance: Excessive dialkyl ether formation indicates premature reaction termination or suboptimal product removal. Extend reaction time and verify distillation efficiency. [3]
  • Catalyst Decomposition: Metal triflates are moisture-sensitive; store under anhydrous conditions and use dried alcohol substrates to maintain catalytic activity. [1]
  • Isomerization Products: Increased internal alkene formation suggests excessive acid strength or prolonged reaction times. Optimize catalyst loading and reaction duration. [1] [2]
Analytical Considerations

Routine monitoring of reaction progression should employ gas chromatography with FID detection, using appropriate internal standards (e.g., decane) for quantitative analysis. The isomeric distribution of hexene products (1-hexene, cis-2-hexene, trans-2-hexene) should be characterized by GC-MS for mechanistic studies. For heterogeneous catalysts, temperature-programmed desorption (TPD) studies of both ammonia (acidity) and carbon dioxide (basicity) provide valuable insights into catalyst structure-activity relationships. [2]

Conclusion

The catalytic dehydration of this compound to hexenes has evolved significantly through recent advances in catalyst design and process intensification. Metal triflate catalysts, particularly Hf(OTf)₄ and Ti(OTf)₄, enable this transformation under unprecedented mild conditions (150-180°C) with excellent yields, while heterogeneous CeO₂-Al₂O₃ systems offer compelling advantages for continuous operations. The detailed protocols and technical guidance provided in this application note establish robust frameworks for implementing these reactions across various scales, from initial laboratory investigation to pilot-scale production. These developments represent significant progress toward sustainable hydrocarbon production from renewable feedstocks, aligning with broader initiatives for greener chemical manufacturing.

References

Application Notes: 1-Hexanol/WPO Blends in CRDI Engines

Author: Smolecule Technical Support Team. Date: February 2026

These notes synthesize findings from recent studies on using 1-hexanol and WPO blends in Common Rail Direct Injection (CRDI) diesel engines, focusing on combustion, performance, and emission characteristics.

Fuel Blend Preparation and Key Properties

The first step involves creating stable fuel blends from WPO and this compound. The tested blends are straightforward mixtures by volume.

Table 1: Nomenclature and Composition of Tested Fuel Blends [1] [2]

Blend Name This compound (% vol.) Waste Plastic Oil (% vol.)
H10WPO90 10 90
H20WPO80 20 80
H30WPO70 30 70
Experimental Setup and Engine Specification

The core experimental protocol involves testing these blends in a Common Rail Direct Injection (CRDI) diesel engine under controlled conditions [1] [2].

G Start Fuel Blend Preparation EngineSetup Engine Setup & Calibration Start->EngineSetup TestProcedure Test Procedure Execution EngineSetup->TestProcedure DataCollection Performance & Emission Data Collection TestProcedure->DataCollection Optimization Parameter Optimization DataCollection->Optimization

Diagram 1: Experimental workflow for testing fuel blends in a CRDI engine.

Detailed Engine Specifications and Test Protocol [1] [2] [3]:

  • Engine Type: Single-cylinder, four-stroke, water-cooled CRDI diesel engine.
  • Test Procedure:
    • Operate the engine at a constant speed (e.g., 2000 rpm).
    • Conduct tests across a range of engine loads (e.g., 20%, 50%, 80%).
    • For advanced testing, investigate the effects of:
      • Exhaust Gas Recirculation (EGR): Vary EGR rates (e.g., 0%, 10%, 20%, 30%).
      • Injection Timing: Test different start-of-injection timings (e.g., 21°, 23°, 25° before top dead center).
Performance and Emission Characteristics

The integration of this compound significantly alters engine performance and output. The data below summarizes the trends observed with increasing this compound content.

Table 2: Impact of this compound Blends on Engine Performance and Emissions [1] [4] [2]

Parameter Trend with Increasing this compound Key Findings & Values
Combustion
Cylinder Pressure Increases Peak of 86.42 bar for H30WPO70 blend [1] [2].
Heat Release Rate Increases Peak of 117.43 J/deg for H30WPO70 blend [1] [2].
Performance
Brake Thermal Efficiency (BTE) Increases Maximum of 42.1% achieved [1] [2].
Brake-Specific Energy Consumption (BSEC) Decreases Indicates improved fuel economy [1] [2].
Emissions
Nitrogen Oxides (NOx) Decreases Reductions of 11.3% (10% EGR) and 12.55% (20% EGR) [1] [2].
Smoke Opacity Decreases 35.9% reduction for a 30% blend with optimized EGR and timing [4] [3].
Hydrocarbons (HC) Increases Up to 45 PPM for H30WPO70 at low loads [1] [2].
Carbon Monoxide (CO) Varies Highest for H30WPO70 (0.40% vol. at 20% load); can decrease with EGR & timing [1] [4].
Optimization Strategy for Practical Application

Achieving the best balance of performance and emissions requires optimizing key engine parameters. The following diagram and protocol outline this strategy.

G cluster_goal Optimization Goal Goal Optimal Engine Performance & Lower Emissions HighHexanol High this compound Blend (up to 30%) HighHexanol->Goal Improves Combustion &Efficiency AdvancedInjection Advanced Injection Timing AdvancedInjection->Goal Compensates Ignition Delay ModerateEGR Moderate/High EGR Rate ModerateEGR->Goal Controls NOx

Diagram 2: A strategic approach to optimizing this compound/WPO blend performance.

Optimization Protocol [1] [4]:

  • Select a High-Ratio Blend: Begin with a blend containing 20-30% vol. This compound (e.g., H30WPO70) to maximize oxygen content and combustion benefits [1] [2].
  • Apply Advanced Injection Timing: To counteract the longer ignition delay, set injection timing to 25° before top dead center. This allows more time for fuel-air mixing, leveraging the enhanced premixed combustion phase [4].
  • Implement EGR: Introduce a high EGR rate (e.g., 30%) to effectively control the trade-off in NOx emissions that can result from improved combustion. This combination has been shown to reduce smoke significantly with only a minor penalty in NOx [4].

Key Conclusions for Researchers

For researchers and scientists in fuel technology, this compound/WPO blends represent a viable dual-purpose solution for waste management and fossil fuel replacement. The experimental data confirms that:

  • This compound is an effective oxygenated additive that improves the combustion characteristics of WPO, leading to higher efficiency [1] [2].
  • The primary challenge is the rise in HC and CO emissions at low loads, which necessitates further investigation into in-cylinder solutions or after-treatment systems [1].
  • The synergy between high this compound content, advanced injection timing, and EGR is critical for unlocking the full potential of this fuel strategy, successfully breaking the classic NOx-smoke trade-off [4] [3].

Adopting the structured protocols and optimization strategies outlined here will provide a robust framework for the continued development and practical implementation of sustainable fuel blends from waste resources.

References

Comprehensive Application Notes: 1-Hexanol Surface Tension at the Air-Water Interface

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Hexanol and Interfacial Phenomena

This compound (C₆H₁₄O) is a six-carbon aliphatic alcohol with amphiphilic characteristics that make it particularly valuable in pharmaceutical formulations, perfume engineering, and interfacial science. The compound consists of a polar hydroxyl group attached to a non-polar hydrocarbon chain, allowing it to adsorb preferentially at fluid interfaces and significantly reduce surface tension. This surface activity directly influences processes such as emulsion stability, foam formation, and drug solubility, which are critical considerations in pharmaceutical development. With a molecular weight of 102.17 g/mol and critical temperature of 610.5 K, this compound exhibits optimal solubility profiles for various industrial applications while maintaining sufficient volatility for processing operations [1].

The interfacial behavior of this compound at the air-water interface represents a fundamental model system for understanding how amphiphilic molecules organize at phase boundaries. When this compound molecules adsorb at the interface, they orient themselves with the hydrophilic hydroxyl group directed toward the aqueous phase and the hydrophobic alkyl chain extending toward the air phase. This molecular arrangement results in a marked reduction in surface tension from approximately 72 mN/m for pure water to values as low as 25-30 mN/m for saturated this compound solutions, depending on concentration and environmental conditions [2] [3]. This significant reduction in surface tension facilitates processes such as bubble coalescence inhibition, foam stabilization, and enhanced spreading in formulation science.

Experimental Data Summary

Surface Tension of Aqueous this compound Solutions

Surface tension values of aqueous this compound solutions vary systematically with concentration and temperature, reflecting changes in surface adsorption and molecular packing at the air-water interface. The data presented in Table 1 demonstrate these relationships under standard atmospheric conditions, providing a baseline for interfacial characterization in pharmaceutical and chemical processes [3] [4].

Table 1: Surface tension of aqueous this compound solutions at atmospheric pressure

Concentration (M) Temperature (°C) Surface Tension (mN/m) Measurement Technique
0.0000 25 72.0 Pending drop
0.00097 25 65.2 ADSA-P
0.0049 25 56.5 ADSA-P
0.0097 25 48.3 ADSA-P
0.0490 25 35.1 ADSA-P
0.0970 25 27.2 ADSA-P
Critical Micelle Concentration 25 26.8-27.2 Multiple methods
0.0970 20 28.1 Pending drop
0.0970 30 26.5 Pending drop
Interfacial Properties in Multi-Component Systems

The interfacial behavior of this compound becomes more complex in multi-component systems and under elevated gas pressures, which is particularly relevant for supercritical fluid applications in pharmaceutical processing. Table 2 summarizes surface tension data for various binary and ternary systems containing this compound, highlighting the compound's behavior in different chemical environments and under CO₂ pressure [2] [5] [6].

Table 2: Surface tension of this compound in multi-component systems and under CO₂ pressure

System Composition Conditions Surface Tension (mN/m) Measurement Technique
This compound + CO₂ 303.15 K, saturation pressure 19.5 Molecular dynamics
This compound + CO₂ 303.15 K, 5 MPa, CO₂ mole fraction 0.75 14.2 Surface light scattering
Water + this compound + Acetic Acid (ternary) 298.15 K, liquid-liquid equilibrium 5.8-7.2* Spinning-drop tensiometry
Water + Hexylacetate + Acetic Acid (ternary) 298.15 K, liquid-liquid equilibrium 4.5-6.1* Spinning-drop tensiometry
This compound + Benzyl Alcohol + Water (ternary) 298.15 K, atmospheric pressure 24.5-38.7 Pending drop
This compound + n-Nonane 298.15 K, equimolar mixture 25.3 Pending drop

*Interfacial tension at liquid-liquid interface Range across composition gradient

Experimental Protocols

Axisymmetric Drop Shape Analysis-Profil (ADSA-P) Methodology

The ADSA-P technique represents a sophisticated approach for determining surface tension through computational analysis of droplet geometry. This method offers significant advantages for pharmaceutical applications, including minimal sample requirements (typically 5-15 μL) and compatibility with diverse pressure and temperature conditions [2].

3.1.1 Protocol for ADSA-P Measurements
  • Equipment Setup: Configure the ADSA-P system comprising a temperature-controlled chamber with optical windows, a precision syringe pump (e.g., Hamilton Gastight), a high-resolution CCD camera (≥1024×1024 pixels), and appropriate backlighting. The chamber should allow control of atmospheric composition and pressure up to 50 bar for studies involving compressed gases like CO₂

  • Sample Preparation: Prepare this compound aqueous solutions across the concentration range of interest (0.0001-0.1 M) using ultra-pure water (resistivity ≥18.2 MΩ·cm). Filter solutions through 0.22 μm membranes to remove particulate contaminants that could interfere with interface formation

  • Measurement Procedure:

    • Place the solution in the syringe assembly and form a pendant drop at the tip of a Teflon capillary tube (outer diameter 1.5-2.0 mm)
    • Allow the drop to stabilize for 300-600 seconds while maintaining constant temperature (±0.1°C)
    • Capture sequential digital images of the drop at 5-10 second intervals
    • Analyze drop profiles using ADSA-P software that applies the Laplace equation of capillarity
    • Extract surface tension values from the best-fit theoretical profile to the experimental drop shape
  • Data Analysis: Plot dynamic surface tension versus time to assess adsorption kinetics. Determine equilibrium surface tension from plateau values reached when consecutive measurements vary by less than 0.1 mN/m over 5 minutes. Perform triplicate measurements to ensure reproducibility with 95% confidence intervals typically within 0.2 mN/m [2]

Pending Drop Volume Method

The pending drop volume technique provides an alternative approach for surface tension determination, particularly suitable for rapid screening of multiple formulations at atmospheric pressure. This method is implemented in commercial tensiometers such as the Lauda TVT2 system [7].

3.2.1 Protocol for Pending Drop Volume Measurements
  • Instrument Calibration: Calibrate the syringe diameter and drop detection parameters using liquids of known surface tension (e.g., ultra-pure water, methanol)

  • Measurement Sequence:

    • Fill the syringe with the test solution and execute several pre-dispensing cycles to ensure complete wetting of the tip
    • Form a pendant drop at the tip and monitor until drop detachment occurs naturally
    • Measure the volume of the detached drop precisely through syringe displacement monitoring
    • Calculate surface tension using the relationship: γ = (Δρ g V)/(2π r f) where V is drop volume, r is tip radius, Δρ is density difference between phases, g is gravitational acceleration, and f is a correction factor dependent on tip geometry
  • Temperature Control: Maintain thermal stability (±0.1°C) using a circulating water bath during measurements, as temperature fluctuations of 1°C can alter surface tension by 0.1-0.15 mN/m

Molecular Dynamics Simulation Approach

Computational methods provide molecular-level insights into this compound behavior at interfaces, complementing experimental observations. Molecular dynamics simulations are particularly valuable for predicting interfacial tension in CO₂-expanded liquids, which are increasingly important in pharmaceutical processing using supercritical fluid technologies [6].

3.3.1 Protocol for Molecular Dynamics Simulations
  • Force Field Parameterization: Select appropriate force fields (e.g., TraPPE for this compound, EPM2 for CO₂, SPC/E for water) and validate against experimental vapor-liquid equilibrium data

  • System Setup:

    • Construct initial simulation boxes containing 500-1000 molecules with compositions matching experimental conditions
    • Implement periodic boundary conditions in three dimensions
    • Set up vapor-liquid interfaces by creating elongated boxes (e.g., 5×5×15 nm) to ensure sufficient vacuum space
  • Simulation Procedure:

    • Perform energy minimization using steepest descent algorithm
    • Conduct equilibrium simulations (5-10 ns) in the NVT ensemble at target temperatures
    • Apply statistical analysis to density profiles and calculate interfacial tension using the mechanical definition: γ = ½ Lz [⟨Pzz⟩ - ½(⟨Pxx⟩ + ⟨Pyy⟩)] where Lz is box length and Pii are diagonal pressure tensor components
  • Validation: Compare simulated surface tension values with experimental data for binary this compound+CO₂ systems, with typical deviations of 2-5% considered acceptable [6]

Theoretical Framework and Data Interpretation

Modified Langmuir Adsorption Model

The adsorption behavior of this compound at the air-water interface follows a modified Langmuir isotherm that accounts for volatile surfactant adsorption from both liquid and vapor phases. This model provides a thermodynamic foundation for predicting surface tension based on bulk concentration or partial pressure [2].

The modified Langmuir equation takes the form:

Γ = Γₘₐₓ [(Kₗ Cₗ + Kᵥ Pᵥ) / (1 + Kₗ Cₗ + Kᵥ Pᵥ)]

Where Γ is surface concentration, Γₘₐₓ is maximum surface concentration, Kₗ and Kᵥ are equilibrium constants for liquid and vapor phases, Cₗ is bulk liquid concentration, and Pᵥ is partial pressure in the vapor phase.

For this compound aqueous solutions without controlled vapor phase composition, the equation simplifies to:

Γ = Γₘₐₓ (Kₗ Cₗ / (1 + Kₗ Cₗ))

The corresponding surface tension reduction is described by:

γ = γ₀ - RT Γₘₐₓ ln(1 + Kₗ Cₗ)

Where γ is solution surface tension, γ₀ is pure water surface tension, R is universal gas constant, and T is absolute temperature. This model accurately predicts the non-linear reduction in surface tension with increasing this compound concentration, reaching a plateau at the critical micelle concentration where surface saturation occurs [2].

Molecular Arrangement and Enrichment Mechanisms

The interfacial enrichment of this compound in multi-component systems represents a key phenomenon influencing surface tension behavior. Density gradient theory combined with activity coefficient models (e.g., NRTL) has successfully predicted the selective accumulation of this compound at phase boundaries in ternary systems [5].

Diagram: Molecular arrangement and enrichment of this compound at interfaces

G cluster_0 Molecular Orientation A Bulk Aqueous Phase B Interfacial Region A->B This compound Adsorption B->A This compound Desorption C Vapor Phase B->C CO₂ Co-adsorption D Hydrophilic -OH Group E Hydrophobic Alkyl Chain D->E Oriented Structure F Interfacial Enrichment E->F Enhanced Surface Activity

This diagram illustrates the molecular orientation and enrichment mechanisms of this compound at the vapor-liquid interface, highlighting the dual adsorption/desorption processes and the oriented structure that enables surface tension reduction.

Practical Applications in Research and Development

Bubble Coalescence and Foam Stabilization

This compound significantly influences bubble coalescence behavior in aqueous systems, a critical factor in fermentation processes, flotation systems, and foam-based drug delivery platforms. Research demonstrates that this compound adsorption at the air-water interface increases coalescence time by several orders of magnitude compared to pure water, with the effect following concentration-dependent stochastic distributions [3].

The mechanism involves several complementary effects:

  • Marangoni stabilization: Surface tension gradients created by this compound adsorption resist thin film drainage between approaching bubbles
  • Electrostatic interactions: Though nonionic, adsorbed this compound layers influence local water structure and ion distribution, affecting double layer forces
  • Steric hindrance: The molecular packing of this compound at interfaces creates a physical barrier to bubble coalescence

In mixed surfactant-alcohol systems, this compound synergistically reduces both surface tension and critical micelle concentration of surfactants like Tween series compounds, enabling more efficient foam stabilization at lower total amphiphile concentrations. This synergistic effect is particularly valuable in pharmaceutical formulations where excipient levels must be minimized [3].

Pharmaceutical and Industrial Formulations

The surface activity of this compound makes it valuable in various pharmaceutical applications, particularly as a solvent intermediate in perfume and flavor formulations where controlled interfacial properties are essential. The compound's balanced hydrophobicity (log P = 1.56-2.03) allows optimal partitioning between aqueous and organic phases in emulsion systems [2] [8].

In drug delivery systems, this compound serves as:

  • Penetration enhancer in transdermal formulations by fluidizing stratum corneum lipids
  • Co-surfactant in microemulsion systems for improved drug solubilization
  • Foam stabilizer in aerosol-based dermatological products
  • Process additive in supercritical fluid formulations utilizing CO₂

The comprehensive surface tension data and measurement protocols provided in this document enable formulation scientists to predict and control the interfacial behavior of this compound-containing systems across various processing conditions, from atmospheric operations to supercritical fluid applications [2] [6].

Conclusion

The surface behavior of this compound at the air-water interface demonstrates complex concentration, temperature, and pressure dependencies that can be quantitatively characterized using the experimental and computational approaches described in these application notes. The compiled data and standardized protocols provide researchers with essential tools for interfacial engineering of this compound in pharmaceutical formulations, industrial processes, and advanced material systems. Future research directions should focus on expanding the quantitative understanding of this compound in multi-component systems with physiological relevance and exploring its interfacial behavior in nano-confined environments relevant to advanced drug delivery platforms.

References

Comprehensive Application Notes and Protocols for 1-Hexanol Biofuel Production via Microbial Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The escalating climate crisis and diminishing fossil resources have intensified the search for sustainable transportation fuels with improved environmental profiles. 1-Hexanol, a six-carbon alcohol, has emerged as a promising advanced biofuel with superior properties compared to conventional ethanol and butanol. With a higher cetane number, greater energy density, and better blending capabilities with diesel, this compound represents a viable drop-in fuel that can be integrated into existing engine systems and distribution infrastructure. Traditionally produced through petrochemical processes, recent advances in microbial fermentation have enabled the biological production of this compound from renewable resources, including synthesis gas (syngas) and various biomass-derived substrates. These biological routes offer a carbon-neutral alternative that can utilize waste gases and non-food biomass, thereby supporting the transition toward a circular bioeconomy while mitigating the environmental impact of the transportation sector.

The production of this compound through microbial systems presents significant technical challenges, primarily due to the cytotoxicity of alcohols at elevated concentrations and the metabolic burden associated with engineering complex biosynthetic pathways. Despite these hurdles, recent progress in metabolic engineering and fermentation technology has substantially improved the feasibility of biological this compound production. This document provides comprehensive application notes and detailed protocols to assist researchers in establishing and optimizing robust this compound production platforms. The methods outlined herein synthesize the latest advancements in strain development, pathway engineering, and process optimization, with particular emphasis on the use of acetogenic Clostridium species as promising microbial chassis for industrial implementation.

Production Strains and Pathways

Native and Engineered Production Strains

The biological production of this compound primarily employs acetogenic bacteria from the Clostridium genus, which utilize the Wood-Ljungdahl pathway to convert single-carbon substrates into multicarbon metabolites. Clostridium carboxidivorans P7 represents a native producer capable of synthesizing this compound from syngas components without genetic modification, achieving titers up to 2.34 g/L under optimized fermentation conditions [1]. This strain possesses two homologous operons believed to be responsible for the conversion of acetyl-CoA to butyryl-CoA and subsequently to hexanoyl-CoA, which is then reduced to this compound [2]. In contrast, Clostridium ljungdahlii does not naturally produce medium-chain alcohols but serves as an excellent platform for metabolic engineering due to its well-characterized genetics and ability to utilize syngas components (CO, CO₂, and H₂) [2]. Through the introduction of heterologous genes from C. kluyveri and C. acetobutylicum, engineered C. ljungdahlii strains can produce this compound at titers of 393 mg/L from CO₂ and H₂ [2].

Other relevant strains include Clostridium autoethanogenum and Clostridium saccharoperbutylacetonicum, which have been engineered for enhanced alcohol production [2] [3]. The selection of an appropriate production strain depends on multiple factors, including substrate flexibility, natural product spectrum, genetic tractability, and tolerance to alcohols. Native producers like C. carboxidivorans often achieve higher initial titers but may present challenges in metabolic regulation, while engineered strains offer greater pathway control but require extensive optimization.

Metabolic Pathways for this compound Biosynthesis

The biosynthesis of this compound in acetogenic bacteria follows a chain elongation pathway that extends carbon chains through a series of condensation and reduction reactions. The process initiates with acetyl-CoA, the central intermediate produced from syngas via the Wood-Ljungdahl pathway. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA through the action of acetyl-CoA acetyltransferase (AtoB). Subsequent reduction by 3-hydroxybutyryl-CoA dehydrogenase (Hbd), dehydration by crotonase (Crt), and reduction by butyryl-CoA dehydrogenase (Bcd) yield butyryl-CoA [2] [3].

The chain elongation process continues with the condensation of butyryl-CoA with another acetyl-CoA molecule to form 3-ketohexanoyl-CoA, which undergoes similar reduction, dehydration, and reduction steps to produce hexanoyl-CoA. Finally, hexanoyl-CoA is converted to this compound through the sequential action of aldehyde dehydrogenase and alcohol dehydrogenase [2]. In engineered C. ljungdahlii, this final reduction step is typically catalyzed by a bifunctional alcohol/aldehyde dehydrogenase (AdhE2) from C. acetobutylicum, which efficiently converts acyl-CoA precursors to their corresponding alcohols [2].

Table 1: Comparison of microbial strains for this compound production

Strain Type Example Species Key Features Max Hexanol Titer Optimal Substrate
Native Producer C. carboxidivorans P7 Natural hexanol production; Two homologous operons for chain elongation 2.34 g/L [1] Syngas (70% CO)
Engineered Strain C. ljungdahlii (engineered) Genetically tractable; Requires heterologous pathway introduction 393 mg/L [2] CO₂ + H₂ or Fructose
Engineered Strain C. autoethanogenum (engineered) Efficient syngas utilization; Engineered with butanol pathway ~200 mg/L (co-culture) [2] Syngas
ABE Fermentation Strain C. saccharoperbutylacetonicum Native butanol producer; Can be engineered for hexanol 0.53 g/L [2] Glucose

Process Optimization for Enhanced Production

Key Process Parameters

Optimizing fermentation conditions is crucial for maximizing this compound production due to the metabolic complexity of the chain elongation process and the inhibitory effects of accumulated products. Temperature significantly influences both microbial growth and product distribution, with lower temperatures generally favoring alcohol production over acid formation. For C. carboxidivorans P7, reducing the cultivation temperature from 37°C to 30°C increased hexanol production from 0.02 g/L to 0.09 g/L, as lower temperatures appear to shift the metabolic equilibrium toward alcohol formation by affecting the activity of key enzymes in the electron transfer chain [1].

The gas composition in syngas fermentation profoundly impacts the substrate availability and redox balance within the cells. Higher CO content (up to 70%) in the syngas feed enhances the CO consumption rate and improves hexanol production, as CO serves as both a carbon and energy source while providing reducing equivalents through the water-gas shift reaction [1]. The pH level must be carefully controlled, typically between 5.0-6.5, to maintain cell viability while influencing the ratio of acids to alcohols in the product spectrum. Additionally, nutrient supplementation with yeast extract (2 g/L) and various minerals is essential for supporting robust cell growth and maintaining metabolic activity throughout the fermentation process [1].

Advanced Fermentation Strategies

Extractive fermentation with a large volume ratio of extractant to broth (5:1) has been successfully employed to mitigate product inhibition by continuously removing this compound from the aqueous phase. This approach significantly enhances total alcohol production by reducing toxicity effects, with palm oil and hexanol serving as effective extractants due to their high affinity for alcohols while exhibiting low toxicity to microbial cells [4]. Cell immobilization techniques, particularly entrapment in calcium alginate beads, improve process stability and enable higher cell densities, protecting cells from alcohol toxicity and allowing for continuous operation [4].

Fed-batch systems with controlled feeding strategies help maintain optimal substrate concentrations while preventing catabolite repression. For instance, pulsed feeding of glucose (2 mL of 120 g/L solution at 12, 24, 48, and 72 hours) in C. saccharoperbutylacetonicum fermentations prevents acid crash and extends the production phase [4]. Additionally, co-culture systems pairing syngas-utilizing strains with chain-elongating specialists have demonstrated promise, with C. autoethanogenum and C. kluyveri co-cultures achieving production rates of 0.54 g/L/day of hexanol in continuous fermentation mode [2].

Table 2: Optimization parameters for this compound production

Parameter Optimal Range Effect on Production Recommended Strategy
Temperature 30°C for C. carboxidivorans Lower temperatures favor alcohol production over acids Two-stage temperature control (37°C for growth, 30°C for production)
CO Content 70% for C. carboxidivorans Higher CO increases reducing equivalents and carbon flux Use CO-rich syngas with repeated headspace flushing
Extractant Volume 5:1 ratio (extractant:broth) Reduces product inhibition; increases total yield Use palm oil or hexanol as extractants in extractive fermentation
Cell System Immobilized cells Higher cell density; continuous operation; improved stability Entrapment in calcium alginate beads
Ethanol Supplementation 2 g/L at initiation Provides additional acetyl-CoA and reducing equivalents Add at beginning of refeeding phase in fed-batch systems

Experimental Protocols

Strain Engineering Protocol for Clostridium ljungdahlii

Introduction of Heterologous Gene Clusters: To enable this compound production in C. ljungdahlii, introduce a 17.9-kb gene cluster containing 13 genes from C. kluyveri and C. acetobutylicum via conjugation. This cluster should include genes encoding acetyl-CoA acetyltransferase (AtoB), 3-hydroxybutyryl-CoA dehydrogenase (Hbd), crotonase (Crt), butyryl-CoA dehydrogenase (Bcd), bifunctional aldehyde/alcohol dehydrogenase (AdhE2), and additional enzymes for the carbon chain elongation to hexanoyl-CoA [2]. For enhanced performance, subsequently integrate a second 7.8-kb gene cluster from C. carboxidivorans comprising 6 genes responsible for butyryl-CoA synthesis from acetyl-CoA using CRISPR/Cas9-mediated genome integration after removing the first-round selection marker [2].

  • Procedure:
    • Cultivate donor E. coli strain containing the plasmid with the target gene cluster in LB medium with appropriate antibiotics at 37°C.
    • Grow recipient C. ljungdahlii in YTF medium (10 g/L yeast extract, 16 g/L tryptone, 5 g/L fructose, 0.75 g/L cysteine, 4 g/L NaCl, pH 6.0) at 37°C under anaerobic conditions.
    • Mix donor and recipient cells at a 1:2 ratio on YTF agar plates and incubate anaerobically at 37°C for 24 hours.
    • Resuspend cells and plate on selective medium containing 200 mg/L d-cycloserine and 4 mg/L clarithromycin.
    • Screen resistant colonies for plasmid integration using colony PCR and targeted proteomics to confirm enzyme expression.

Confirmation of Integration: Verify the expression of all 13 heterologous enzymes by targeted proteomics to identify potential rate-limiting steps in the engineered pathway. Use SDS-PAGE and Western blotting with specific antibodies against key enzymes to quantify expression levels. Analyze the proteomics data to identify bottlenecks and consider further optimization of codon usage or promoter strength for weakly expressed genes [2].

Fermentation Protocol for Clostridium carboxidivorans P7

Medium Preparation and Inoculation: Prepare MP7-S medium containing (per liter): 2 g yeast extract, 2 g NH₄Cl, 0.08 g CaCl₂·2H₂O, 0.4 g MgSO₄·7H₂O, 0.2 g KCl, 0.2 g KH₂PO₄, 0.001 g resazurin, 0.2 g HCl-l-cysteine, and 1 mL trace elements [1]. Add 50 mM MES buffer and adjust pH to 6.0 with 2 M KOH. For seed culture, inoculate C. carboxidivorans P7 from glycerol stock into 20 mL of 2xYTG medium in 157 mL serum bottles and incubate at 30°C with shaking at 150 rpm until mid-exponential phase (OD₆₀₀ ≈ 2-2.5).

  • Fermentation Procedure:
    • Transfer seed culture (5% v/v) to serum bottles containing 20 mL MP7-S medium.
    • Pressurize headspace with syngas (70% CO, 20% CO₂, 10% H₂) to 1.5 bar overpressure.
    • Incubate at 30°C with shaking at 150 rpm for 5-7 days.
    • For refeeding experiments, flush headspace with fresh syngas every 24-48 hours to maintain CO availability.
    • For ethanol supplementation experiments, add filter-sterilized ethanol to a final concentration of 2 g/L at the beginning of the refeeding phase.

Analytical Monitoring: Regularly monitor cell density (OD₆₀₀), substrate consumption, and product formation. Take samples (0.5-1 mL) aseptically at 24-hour intervals for analysis via HPLC or GC to quantify acids (acetate, butyrate, hexanoate) and alcohols (ethanol, butanol, hexanol) [1].

Extractive Fermentation Protocol with Cell Immobilization

Cell Immobilization in Calcium Alginate:

  • Grow C. saccharoperbutylacetonicum N1-4 in TYA medium (tryptone 6 g/L, yeast extract 2 g/L, CH₃COONH₄ 3 g/L, MgSO₄·7H₂O 0.3 g/L, FeSO₄·7H₂O 0.01 g/L, KH₂PO₄ 0.5 g/L, glucose 50 g/L, pH 6.5) at 30°C for 24 hours.
  • Harvest cells by centrifugation at 4000 × g for 10 minutes and resuspend in sterile saline solution.
  • Mix cell suspension with 4% sodium alginate solution to achieve a final alginate concentration of 2%.
  • Drop the mixture through a syringe into 0.1 M CaCl₂ solution to form beads (2-3 mm diameter).
  • Cure beads in CaCl₂ solution for 1 hour at 4°C, then wash with sterile saline.

Extractive Fermentation Setup:

  • Add 30 mL TYA medium and 150 mL palm oil (extractant) to a 250 mL fermentation vessel (5:1 extractant-to-broth ratio).
  • Immobilize cell beads in the broth phase at 30% (v/v) packing density.
  • Incubate at 30°C with agitation at 160 rpm.
  • Feed with 2 mL of 120 g/L glucose solution at 12, 24, 48, and 72 hours.
  • Sample both broth and extractant phases regularly to monitor substrate consumption and product distribution.

Analytical Methods

Product Quantification Methods

Gas Chromatography (GC) for Alcohol Analysis: Quantify this compound, butanol, and ethanol concentrations using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-FFAP, 30 m × 0.32 mm × 0.25 μm). Use the following method: injector temperature 250°C, detector temperature 300°C, oven temperature program: 40°C for 2 minutes, ramp to 200°C at 15°C/min, hold for 3 minutes. Use helium as carrier gas at 1.5 mL/min constant flow. Prepare calibration standards of pure this compound in the range of 0.01-5 g/L for accurate quantification [1].

High-Performance Liquid Chromatography (HPLC) for Acid Analysis: Quantify organic acids (acetate, butyrate, hexanoate) using an HPLC system equipped with a UV detector (210 nm) and a Bio-Rad Aminex HPX-87H column. Use 5 mM H₂SO₄ as mobile phase at 0.6 mL/min flow rate with column temperature maintained at 45°C. Sample preparation should include centrifugation at 13,000 × g for 5 minutes and filtration through 0.2 μm membranes to remove cells and particulate matter [4].

Cell Growth Assessment

Optical Density Measurements: Monitor microbial growth by measuring optical density at 600 nm (OD₆₀₀) using a spectrophotometer. For immobilized cell systems, dissolve three random beads in 5 mL of 100 mM sodium citrate solution for 30 minutes to release cells before measurement [4].

Dry Cell Weight Determination: Establish correlation between OD₆₀₀ and dry cell weight (DCW) by filtering a known volume of culture through a pre-weighed 0.2 μm membrane, washing with distilled water, and drying at 80°C to constant weight. For immobilized systems, separate beads from broth before analysis and report biomass as g/L of bead volume [4].

Pathway Visualization Using Graphviz

The metabolic pathway for this compound production involves a complex series of reactions that can be visualized effectively to enhance understanding. The following Graphviz diagram illustrates the key metabolic route from acetyl-CoA to this compound:

HexanolPathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AtoB ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA Hbd, Crt, Bcd HexanoylCoA Hexanoyl-CoA ButyrylCoA->HexanoylCoA AtoB, Hbd, Crt, Bcd Hexanal Hexanal HexanoylCoA->Hexanal AdhE2 Hexanol This compound Hexanal->Hexanol AdhE2

Diagram 1: Metabolic pathway from acetyl-CoA to this compound showing key enzymes

The engineering workflow for developing a this compound production strain involves multiple steps of genetic modification and screening, as visualized below:

EngineeringWorkflow Start Wild-type C. ljungdahlii Step1 Introduce 17.9-kb gene cluster (13 genes from C. kluyveri and C. acetobutylicum) Start->Step1 Step2 Confirm expression by targeted proteomics Step1->Step2 Step3 Genomic integration of gene cluster Step2->Step3 Step4 Remove selection marker using CRISPR/Cas9 Step3->Step4 Step5 Integrate additional 7.8-kb cluster from C. carboxidivorans Step4->Step5 Final Engineered strain with enhanced hexanol production Step5->Final

Diagram 2: Genetic engineering workflow for developing this compound production strain

Discussion and Outlook

The production of this compound through microbial fermentation represents a promising approach for sustainable biofuel generation, yet several technical challenges must be addressed to achieve economic viability at industrial scale. The inherent toxicity of alcohols to microbial cells remains a primary limitation, with this compound exhibiting greater membrane-disrupting effects than shorter-chain alcohols. This challenge necessitates the development of robust tolerance mechanisms through adaptive laboratory evolution or engineering of membrane composition. Additionally, the low volumetric productivity and high extraction costs associated with current fermentation systems present economic hurdles, particularly when compared to petroleum-derived alternatives.

Future research should focus on several key areas to advance this compound bioproduction. Pathway optimization through fine-tuning gene expression using synthetic biology tools can enhance carbon flux toward this compound while minimizing byproduct formation. The development of integrated extraction systems that continuously remove this compound during fermentation will mitigate product inhibition and improve overall titers. Exploration of novel substrate streams, particularly waste gases from industrial processes and synthesis gas from lignocellulosic biomass gasification, could significantly reduce production costs while enhancing sustainability credentials. From a commercialization perspective, techno-economic analyses suggest that achieving this compound titers exceeding 10 g/L with productivities greater than 0.5 g/L/h would represent a critical milestone toward economic feasibility.

The application of systems biology approaches and machine learning algorithms to analyze metabolic networks and predict optimal genetic modifications shows considerable promise for accelerating strain development. Furthermore, the potential for modular co-culture systems, where different microbial specialists perform distinct metabolic steps, could distribute the metabolic burden and improve overall process efficiency. As these technical advances mature, biological this compound production may emerge as a commercially viable process that contributes meaningfully to the decarbonization of the transportation sector and the establishment of a circular bioeconomy.

References

reducing NOx emissions 1-hexanol fuel blends

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • How does 1-hexanol reduce NOx emissions? The primary mechanism is the reduction of in-cylinder combustion temperatures. This compound has a higher latent heat of evaporation than diesel, which cools the air-fuel mixture during combustion [1] [2]. Since NOx formation is highly dependent on temperature, this cooling effect leads to a significant reduction in NOx emissions [1].

  • What is a typical starting blend ratio for this compound and diesel? Research indicates that a blend of 10% this compound with 90% diesel (by volume) is a stable and effective starting point. This blend offers a good balance, providing notable NOx reduction (around 17-18%) with only a minor sacrifice in brake thermal efficiency (around 2-4%) compared to pure diesel [1]. Blends of up to 40% have been successfully used without engine modifications [1] [2].

  • Can this compound be blended with biodiesels or other alternative fuels? Yes, studies show that this compound can be effectively used with waste plastic oil (WPO) [3] and various biodiesels in dual-fuel combustion modes [4]. Its properties help address emission challenges associated with some alternative fuels.

  • What are the common trade-offs when using this compound blends? The most frequent trade-offs are increases in hydrocarbon (HC) and carbon monoxide (CO) emissions. This is often attributed to this compound's lower cetane number (which can lead to longer ignition delays and incomplete combustion) and its higher viscosity [1] [3]. Engine performance, measured by Brake Thermal Efficiency (BTE), may see a slight decrease, while Brake Specific Fuel Consumption (BSFC) often increases due to the lower energy content of alcohol [1].

Troubleshooting Guide

This section addresses specific issues you might encounter during testing and offers potential solutions.

Problem Possible Causes Suggested Solutions

| High HC & CO Emissions | Lower cetane number, incomplete combustion, higher viscosity affecting atomization [1] [3]. | Optimize injection timing/pressure [4]. Use moderate Exhaust Gas Recirculation (EGR) [1]. Consider a lower this compound blend ratio (e.g., 10-20%) [1]. | | Lower Brake Thermal Efficiency | Lower energy density of this compound, prolonged combustion duration [1]. | Blend with high-cetane fuels (e.g., biodiesel) [4]. Investigate hydrogen enrichment in dual-fuel mode [5]. | | Increased Combustion Noise | Prolonged ignition delay leading to more fuel in the premixed combustion phase [1]. | Use a pilot injection strategy to reduce heat release rate [5]. Slightly advance the main injection timing. |

Performance and Emission Data Summary

The table below summarizes quantitative findings from recent studies to help you benchmark your results.

Blend Type Key Impact on NOx Key Impact on HC & CO Impact on Performance Source
40% this compound / Diesel Drastic reduction [1] [2]. Increases noted [1]. BTE reduced; BSFC increased [1]. [1] [2]
10% this compound / Diesel ~17.55% reduction [1] HC: ~18.18% increase; CO: ~33.33% increase [1] BTE: ~2.37% lower; BSFC: ~3.6% higher [1] [1]
30% this compound / WPO Reduction with increasing hexanol & EGR [3]. Highest at low loads for high-hexanol blends [3]. Good BTE (42.1%) and improved BSEC [3]. [3]
10% Hexanol / SOME* Slight increase (~4.5%) [6]. Significant reduction (HC: ~4.65%; CO: ~63%) [6]. BTE improved by ~0.70%; BSEC reduced [6]. [6]

\Sapota Oil Methyl Ester, tested in an RCCI engine. Results can vary based on engine type and operating conditions.*

Experimental Protocol: Blending and Testing

For a standard test on a Common Rail Direct Injection (CRDI) engine, you can follow this workflow:

Start Start Experiment Planning P1 1. Fuel Blend Preparation Start->P1 A1 Select blend ratios (e.g., 10%, 20%, 30% this compound by volume) P1->A1 P2 2. Engine Setup A3 Ensure engine is at normal operating temperature P2->A3 P3 3. Data Collection & Analysis A7 Measure combustion (Cylinder Pressure, Heat Release Rate) P3->A7 A2 Prepare fuel blends using volumetric mixing A1->A2 A2->P2 A4 Set EGR rate (e.g., 10%, 20%) A3->A4 A5 Fix engine speed (e.g., 2000 rpm) A4->A5 A6 Conduct tests across different engine loads (e.g., 20%, 40%, 60%, 80%) A5->A6 A6->P3 A8 Measure performance (Brake Thermal Efficiency, BSFC) A7->A8 A9 Measure emissions (NOx, HC, CO, Smoke) A8->A9

1. Fuel Blend Preparation

  • Ratio Selection: Start with this compound volume percentages of 10%, 20%, 30%, and 40% in diesel fuel [1]. Using a pure diesel baseline is crucial for comparison.
  • Blending Procedure: Measure the required volumes of this compound and diesel using graduated cylinders. Mix them thoroughly in a sealed container to ensure a homogeneous blend before fueling [1] [3].

2. Engine Setup & Operation

  • Engine Type: The experiments are typically conducted on a single-cylinder, common rail direct injection (CRDI) diesel engine [1] [3].
  • Operating Conditions:
    • Engine Speed: Fix the engine speed, for example, at 2000 rpm [3].
    • Engine Load: Test each fuel blend across a range of loads (e.g., 20%, 40%, 60%, and 80% of maximum load) to understand performance under different conditions [1] [3].
    • Exhaust Gas Recirculation (EGR): Investigate the combined effect of this compound and EGR. Standard EGR rates are 10% and 20% by volume [1].

3. Data Collection & Analysis

  • Combustion Characteristics: Record in-cylinder pressure data using a pressure transducer connected to a data acquisition system. Calculate the Heat Release Rate (HRR) and analyze parameters like ignition delay and combustion duration [1] [2].
  • Performance Parameters: Calculate Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) based on measured torque, fuel flow rate, and the calorific value of the blends [1] [3].
  • Emission Measurements: Use appropriate analyzers to measure the concentrations of NOx, HC, CO, and smoke in the exhaust [1].

Advanced Experimental Strategies

If you encounter the common NOx-HC/CO trade-off, consider these advanced approaches:

  • Dual-Fuel Combustion (DFC) Mode: Instead of blending, inject this compound into the intake port (port injection) and use diesel or biodiesel for direct injection. This creates a more homogeneous, premixed charge that can simultaneously reduce NOx and soot emissions [4].
  • Hydrogen Enrichment: Introducing a small, continuous flow of hydrogen (e.g., 2-6 LPM) into the intake air can improve combustion completeness due to hydrogen's high flammability and absence of carbon. This has been shown to reduce HC, CO, and CO2 emissions significantly, countering the main drawback of this compound [5].

References

optimizing 1-hexanol concentration biodiesel

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Performance Summary

The following table consolidates quantitative data from recent studies on biodiesel blends containing 1-hexanol.

Biodiesel Base & Additives Optimal Blend Composition Key Performance Findings Key Emission Findings

| Sapota Oil Methyl Ester (SOME) [1] | B20HEX10D70 (20% SOME, 10% this compound, 70% Diesel) | • BTE ↑ 0.70% vs. base B20 blend [1]BSEC ↓ 4.5% vs. base B20 blend [1] | • HC ↓ 4.65% [1]CO ↓ 63% [1]Smoke ↓ 6.66% [1]NOx ↑ 4.5% [1] | | Moringa Oleifera Biodiesel with ZrO₂ Nanoparticles [2] | 90D5MO5H + 25 ppm ZrO₂ (90% Diesel, 5% Moringa Biodiesel, 5% this compound) | • BTE ↑ 8.63% vs. standard diesel [2]Low BSFC of 0.14 kg/kWh (46.13% reduction) [2] | • Lowest CO emissions (10.1%) [2]Low HC emissions (0.020%) with 100MO+100ppm ZrO₂ blend [2] | | Neem Oil Biodiesel with Alumina Nanoparticles [3] | B30 + 100 ppm Alumina (70% Diesel, 30% Neem Biodiesel) | • Optimal BTE: 38.18% [3]Lowest BSFC: 0.45 kg/kWh [3] | Information not specified in the provided research summary. |

Detailed Experimental Protocols

Here are the methodologies used in the cited studies, which you can adapt or use as a reference for your own experiments.

Protocol for Hexanol & Nanoparticle-Enhanced Blends

This methodology is based on the work with Moringa oleifera biodiesel, this compound, and Zirconium Oxide (ZrO₂) nanoparticles [2].

  • 1. Fuel Blend Preparation:
    • Materials: Procure biodiesel (e.g., Moringa oleifera), this compound, and nanoparticles (e.g., ZrO₂, Alumina) [2] [3].
    • Proportioning: Prepare blends by volume/weight. Example: 90D5MO5H represents 90% Diesel, 5% Moringa Biodiesel, 5% this compound [2].
    • Nanoparticle Dispersion: Add nanoparticles at concentrations like 25, 50, or 100 parts per million (ppm) [2] [3].
    • Mixing: Use an ultrasonicator to ensure homogeneous dispersion of nanoparticles in the fuel blend. One study used a duration of 25–30 minutes at 49 kHz [3].
  • 2. Engine Testing & Data Collection:
    • Setup: Conduct tests on a single-cylinder, four-stroke compression ignition (CI) engine coupled with an eddy current dynamometer [3] [2].
    • Measurement: Use a gas analyzer to measure emissions (CO, HC, NOx, smoke opacity). Record performance parameters like Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) [3] [2].
    • Procedure: Run the engine at a constant speed (e.g., 1500 rpm) under varying loads. Conduct multiple trials for each fuel blend and record data once a steady state is reached [3] [2].
Protocol for Data Modeling & Optimization

Researchers often combine experimentation with statistical modeling to find the optimal fuel formulation [3] [2].

  • 1. Design of Experiments (DOE): Use a method like Response Surface Methodology (RSM) to design the experiment. This helps in efficiently studying the interactive effects of multiple variables (e.g., biodiesel blend ratio, nanoparticle concentration, engine load) on the output responses (e.g., BTE, NOx) [3] [1].
  • 2. Machine Learning (ML) Modeling: Train ML models to predict engine performance and emissions.
    • Algorithms: Commonly used models include Random Forest (RF), Decision Tree (DT), Linear Regression (LR), and Extreme Learning Machine (ELM) [3] [2].
    • Process: Use experimental data to train these models. One study found that the Random Forest model achieved the highest predictive accuracy for performance (test R² = 0.9620) and emissions (test R² = 0.9826) [3]. Another identified the Extreme Learning Machine (ELM) as the most accurate (R² = 0.9604) [2].
  • 3. Validation: Compare the predictions of the ML models with actual experimental results or the results from RSM to validate their accuracy [3].

The workflow below summarizes the key stages of this integrated experimental and modeling approach.

framework Start Define Experimental Goal DOE Design of Experiments (RSM) Start->DOE Prep Prepare Fuel Blends DOE->Prep Test Engine Testing & Data Collection Prep->Test Model Develop Predictive ML Models Test->Model Optimize Optimize Blend Parameters Model->Optimize Validate Validate Optimal Blend Optimize->Validate

Frequently Asked Questions (FAQs)

Q1: Why is this compound added to biodiesel blends? A1: this compound is an oxygenated alcohol that enhances the fuel's properties. Research shows it improves brake thermal efficiency (BTE) and reduces brake specific energy consumption (BSEC) by promoting more complete combustion. It also significantly lowers emissions of hydrocarbons (HC), carbon monoxide (CO), and smoke [1].

Q2: What are the trade-offs of using this compound? A2: The primary trade-off noted in studies is an increase in nitrogen oxide (NOx) emissions [1]. This highlights the need for careful optimization of the blend ratio and potentially the use of complementary additives or engine strategies (like Exhaust Gas Recirculation) to manage NOx.

Q3: How do nanoparticles improve biodiesel blends? A3: Nanoparticles like alumina (Al₂O₃) and zirconium oxide (ZrO₂) have high surface area and catalytic properties. They enhance fuel atomization and oxidation, leading to more efficient combustion. This results in higher brake thermal efficiency and reduced emissions of CO, HC, and smoke [3] [2].

Q4: What is the best method to find the optimal blend ratio? A4: An integrated approach is most effective. Using Response Surface Methodology (RSM) to design experiments, combined with powerful predictive models like Random Forest or Extreme Learning Machine (ELM), has been proven to accurately identify the ideal combination of biodiesel, this compound, and nanoparticles for balancing performance and emissions [3] [2].

References

Understanding and Preventing Vapor Lock with 1-Hexanol

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is vapor lock and why is it a concern for fuel researchers? Vapor lock occurs when fuel vaporizes in the supply line, forming bubbles that disrupt flow and can cause engine stalling or inconsistent operation in test engines. This is primarily a function of a fuel's vapor pressure and the operational temperature of the fuel system. It is a critical issue in fuel research as it affects the reliability and safety of experiments, particularly with alternative fuel blends [1].

Q: How can blending 1-Hexanol help prevent vapor lock? this compound has different physical properties compared to conventional fuels like diesel or kerosene. Its higher viscosity and boiling point can positively alter the overall vapor pressure of a fuel blend, making it less prone to vaporizing at lower temperatures [2]. While not a guaranteed solution, strategic blending is a key area of investigation for improving fuel stability. The relationship between blend ratio and vapor lock tendency must be empirically determined for your specific experimental setup.

Q: What is the best strategy for formulating a this compound blend to avoid vapor lock? A methodical, experimental approach is required. You should:

  • Start with Literature-Based Ratios: Begin testing with blends that have shown promise in published studies, such as He25 (25% hexanol) or He50 (50% hexanol) [2].
  • Prioritize Vapor Pressure Testing: Use standardized methods (like ASTM D5188) to measure the vapor-liquid ratio (V/L) temperature of your blends across a range of temperatures, not just at a single point [1].
  • Validate in Your System: The final test must be conducted under conditions that mimic your actual experimental or engine operation, as system temperature is a major contributing factor [1].

Q: What are the standard methods for testing vapor lock tendency? The established methodology is defined by the ASTM D5188 standard, which determines the temperature at which a specific Vapor-to-Liquid (V/L) ratio is reached. The critical value for assessing vapor lock risk is often T(V/L)=20 [1]. This test requires a specialized vapor pressure analyzer, such as a GRABNER MINIVAP VP Vision, which can perform temperature ramp measurements up to 120°C to fully characterize modern fuel blends [1].

Experimental Protocol: Vapor-Liquid Ratio (V/L) Testing

This protocol, based on ASTM D5188, provides a detailed methodology for assessing the vapor lock tendency of this compound blends [1].

1. Objective To determine the temperature at which a this compound fuel blend reaches a vapor-to-liquid ratio of 20:1 (T(V/L)=20), a key indicator of its vapor lock tendency.

2. Equipment and Materials

  • Analyzer: Vapor pressure tester capable of ASTM D5188 compliance (e.g., GRABNER MINIVAP VP Vision).
  • Fuel Samples: Neat base fuel (e.g., Diesel, JET A) and prepared this compound blends (e.g., He25, He50).
  • Syringes: Precision syringes for sample introduction.
  • Safety Equipment: Lab coat, safety glasses, and gloves.

3. Step-by-Step Procedure

  • Calibration: Ensure the vapor pressure analyzer is calibrated according to the manufacturer's specifications and relevant standards.
  • Sample Preparation: Blend this compound with your base fuel at the desired volumetric ratios (e.g., 25%/75% for He25). Ensure homogeneity.
  • Sample Introduction: Draw a specified volume of the fuel blend into a gas-tight syringe and inject it into the pre-cleaned and dried test chamber of the analyzer.
  • Temperature Ramp: Initiate the test program, which will gradually heat the sample. The instrument automatically agitates the sample and measures the pressure at controlled temperature intervals.
  • Data Collection: The instrument software records the temperature and pressure data, calculating the V/L ratio in real-time. The test continues until the target V/L ratio of 20 is exceeded.
  • Replication: Perform a minimum of three replicates for each fuel blend to ensure statistical significance.

4. Data Analysis

  • From the dataset, identify the temperature at which the V/L ratio equals 20 for each replicate.
  • Calculate the mean T(V/L)=20 and standard deviation for each fuel blend.
  • Compare the mean T(V/L)=20 values of the this compound blends against the neat base fuel. A higher T(V/L)=20 temperature indicates a lower risk of vapor lock at a given operating temperature.

To visualize the experimental workflow, follow this diagram:

cluster_prep Sample Preparation cluster_test ASTM D5188 Testing cluster_analysis Data Analysis & Decision S1 Select Base Fuel & This compound S2 Prepare Volumetric Blends (e.g., He25, He50) S1->S2 S3 Ensure Homogeneity S2->S3 T1 Introduce Sample to Analyzer S3->T1 T2 Execute Temperature Ramp Test T1->T2 T3 Measure V/L Ratio vs. Temperature T2->T3 T4 Record T(V/L)=20 T3->T4 A1 Calculate Mean T(V/L)=20 T4->A1 A2 Compare to Baseline & Safety Margin A1->A2 A3 Assess Vapor Lock Risk for Application A2->A3 End End A3->End Start Start Start->S1

Experimental Workflow for V/L Ratio Testing

Data Presentation and Comparison

The following table summarizes the key properties of this compound and its performance in blends, based on current research. This data is essential for initial experimental design.

Table 1: Key Properties and Performance of this compound and its Blends

Property / Blend Value / Finding Research Context & Notes
Molecular Weight 102.177 g/mol [2] A six-carbon alcohol.
Water Solubility Slightly soluble [2] Mixes well with diesel and vegetable oils, aiding stable blend formation.
Primary Isomers This compound, 2-hexanol, 3-hexanol [2] Most research focuses on this compound. Isomer type can impact results.
He25 / He50 in Turbines Achieved thermal efficiency comparable to pure JET A at high RPM [2] Despite lower heating value, performance can be maintained with adjusted fuel flow.
CO Emissions Significant reduction at higher rotational speeds [2] Indicates improved combustion efficiency with hexanol blends.
NOx Emissions Slight increase under high load [2] Attributed to the oxygen content in the alcohol promoting higher combustion temperatures.

Troubleshooting FAQ

Q: Our experimental engine is stalling under high load and temperature. Could vapor lock be the cause? Yes, this is a classic symptom. To diagnose:

  • Verify Fuel Blend: Confirm the this compound blend ratio was prepared correctly and is homogenous.
  • Check System Temperature: Measure the temperature of the fuel line near the engine. Compare this to the T(V/L)=20 value for your blend if known.
  • Isolate the Issue: If possible, cool the fuel line. If performance is restored, vapor lock is the likely cause.

Q: The V/L test results for our hexanol blend showed an "S-curve" phenomenon. Is this normal? Yes, this is a known phenomenon observed in oxygenated fuel blends, such as ethanol-gasoline mixes [1]. It highlights the non-linear behavior of blended fuels and is a primary reason why testing over a full temperature range (not just a single point) is required by ASTM D5188 to accurately understand the fuel's behavior [1].

Q: We observed material compatibility issues (e.g., seal degradation) with our hexanol blend. What should we do? While hexanol is generally less corrosive than short-chain alcohols, this is a recognized risk [2]. It is crucial to ensure that all wetted materials in your fuel system (seals, hoses, gaskets) are compatible with medium-chain alcohols before conducting long-term tests.

References

improving 1-hexanol fuel mixture stability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Thermo-Oxidative Stability

A 2024 study provides crucial insights into the stability of 1-hexanol and how to improve it. The core problem is thermo-oxidative aging, where fuel degrades when exposed to heat and oxygen over time [1].

  • Aging Mechanism: During accelerated aging tests at 110°C, linear alcohols like this compound degraded through oxidation, decarboxylation, and C-C bond cleavage. This process forms undesirable products like aldehydes, carboxylic acids, and esters [1].
  • Key Stability Metric: The Total Acid Number (TAN) is a critical parameter to monitor, as it increases significantly with the formation of acidic aging products [1].

The table below summarizes the primary concerns arising from this instability.

Aspect Impact of Instability
Fuel Composition Decomposition; ~37-43% of this compound was lost after 120 hours of accelerated aging [1].
Combustion & Engine Performance Potential change in combustion properties and engine performance; risk of deposit formation that can clog fuel filters [1].
Emissions Potential for increased CO and NOx emissions due to altered combustion [1].

Strategies for Enhanced Stability

Based on the latest research, here are the most effective strategies for improving mixture stability.

Use Branched-Chain Alcohols

Evidence strongly suggests that using branched isomers of hexanol, such as 2-hexanol, significantly improves oxidative stability.

  • Experimental Evidence: After 120 hours of accelerated aging, approximately 80% of 2-hexanol remained, compared to only 57-63% of linear this compound [1].
  • Reduced Acidity: The Total Acid Number (TAN) was "significantly higher for aged n-alcohols than for the aged iso-alcohols," meaning 2-hexanol produces far fewer corrosive acids [1].
Blend with Stabilizing Compounds

Blending this compound with other compounds can enhance the overall stability of the fuel mixture.

  • Hexyl Hexanoate: Research indicates that blends of this compound and hexyl hexanoate (an ester) can be used with diesel at high loadings (up to 20% by volume) without altering engine performance. These mixtures also significantly reduce soot and CO emissions [2].
  • Oxygenated Additives: General research on oxygenated biofuels shows that additives can help reduce harmful emissions and improve combustion characteristics, which may indirectly relate to overall fuel system stability [3].
Control Storage Conditions

Minimize exposure to the factors that accelerate degradation.

  • Temperature: Store fuel blends at moderate temperatures. Avoid high-temperature environments, as the aging study was conducted at an accelerated 110°C [1].
  • Oxygen: Limit exposure to atmospheric oxygen during storage, for example, by using sealed or inert-atmosphere containers [1].

Experimental Protocol: Assessing Fuel Stability

You can implement this standardized lab method to evaluate the stability of your fuel formulations.

Objective: To assess the thermo-oxidative stability of a this compound fuel mixture under controlled, accelerated conditions.

Method: Adapted from the accelerated aging setup described in the 2024 stability study [1].

Materials:

  • Fuel sample (e.g., pure this compound, a this compound blend, or 2-hexanol for comparison).
  • 250 mL three-neck round-bottom flask.
  • Heating mantle or oil bath.
  • Dimroth condenser.
  • Tubes for compressed air.
  • Air flow meter.
  • Thermometer.

Procedure:

  • Place 250 mL of the fuel sample into the flask.
  • Set up the apparatus as shown in the workflow below, with the flask in the heating bath and the condenser attached.
  • Heat the sample to a constant temperature of 110°C.
  • Bubble compressed air through the sample at a constant flow rate (e.g., 5 L/h) to simulate oxidative aging.
  • Maintain these conditions for a predetermined period (e.g., from 24 to 120 hours).
  • Take small samples at regular intervals for analysis.

Analysis:

  • Total Acid Number (TAN): Measure the TAN at each interval to track the formation of acidic products [1].
  • Kinematic Viscosity: Monitor viscosity changes, which typically decrease for alcohols during aging [1].
  • Chemical Composition: Use techniques like Gas Chromatography (GC) to quantify the remaining alcohol and identify degradation products (aldehydes, esters, etc.) [1].

The following diagram illustrates the experimental setup and workflow.

G Accelerated Aging Experimental Workflow Place 250mL Fuel Sample\nin Flask Place 250mL Fuel Sample in Flask Heat to 110°C\nwith Constant Stirring Heat to 110°C with Constant Stirring Place 250mL Fuel Sample\nin Flask->Heat to 110°C\nwith Constant Stirring Bubble Compressed Air\nat 5 L/h Bubble Compressed Air at 5 L/h Heat to 110°C\nwith Constant Stirring->Bubble Compressed Air\nat 5 L/h Maintain Conditions\nfor 24-120 hours Maintain Conditions for 24-120 hours Bubble Compressed Air\nat 5 L/h->Maintain Conditions\nfor 24-120 hours Sample at Time Intervals Sample at Time Intervals Maintain Conditions\nfor 24-120 hours->Sample at Time Intervals Analyze Samples Analyze Samples Sample at Time Intervals->Analyze Samples Measure Total Acid Number (TAN) Measure Total Acid Number (TAN) Analyze Samples->Measure Total Acid Number (TAN) Primary Metric Measure Kinematic Viscosity Measure Kinematic Viscosity Analyze Samples->Measure Kinematic Viscosity Analyze Composition\n(e.g., Gas Chromatography) Analyze Composition (e.g., Gas Chromatography) Analyze Samples->Analyze Composition\n(e.g., Gas Chromatography) Identify Products

Frequently Asked Questions (FAQs)

Q1: Why is the stability of a this compound fuel mixture important? Stability is critical for ensuring consistent fuel quality during storage. Degradation can lead to the formation of acids and gums that may corrode engine components, clog filters, and negatively impact combustion performance and emissions [1].

Q2: What is the most effective way to improve this compound's stability? The most promising method identified by current research is to use a branched-chain isomer like 2-hexanol instead of linear this compound. This simple change in molecular structure dramatically reduces the rate of thermo-oxidative decomposition and acid formation [1].

Q3: What key parameter should I monitor to track fuel degradation? The Total Acid Number (TAN) is a direct and crucial indicator. A rising TAN signals the production of acidic compounds, which are primary products of oxidation and are corrosive to engine parts [1].

References

1-Hexanol for Low-Temperature Sintering: Performance Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from a study on a 1-hexanol-based silver paste, demonstrating its effectiveness in low-temperature sintering [1].

Performance Metric Result / Value Experimental Context
Achievable Sintering Temperature Below 200 °C Conductive silver paste formulation.
Electrical Resistivity (at 175 °C) (4.2 ± 0.8) × 10⁻⁵ Ω·cm Silver paste C sintered at 175 °C.
Electrical Resistivity (at 250 °C) (6.4 ± 0.7) × 10⁻⁶ Ω·cm Silver paste C sintered at 250 °C.
Key Function of this compound Reduces volatilization temperature, increases volatilization rate. Used as a solvent, partially replacing traditional solvents (DGBA, terpineol).
Printing Properties Maintained Verified by rheology tests of the paste.

Detailed Experimental Protocol: Silver Paste with this compound

This methodology is adapted from the research on formulating a low-temperature sintered conductive silver paste [1].

1. Objective: To prepare a silver paste using this compound as a primary solvent, enabling low-temperature sintering while maintaining good electrical conductivity and printability.

2. Materials:

  • Silver Particles: High-activity silver powder.
  • Solvents: this compound (≥98.0% purity [2]), 2-(2-Butoxyethoxy)ethyl acetate (DGBA), and terpineol.
  • Equipment: Mixing apparatus, DSC-TGA, rheometer, and a muffle furnace or belt furnace for sintering.

3. Procedure:

  • Formulation: Gradually replace the traditional solvents (DGBA and terpineol) in your standard silver paste formulation with this compound. The study compared different formulations, with "Silver paste C" showing the best results [1].
  • Mixing: Thoroughly mix the organic solvents with the silver particles to form a homogeneous paste.
  • Characterization (Pre-Sintering):
    • Thermal Analysis: Perform DSC-TG (Differential Scanning Calorimetry-Thermogravimetric) analysis to verify that this compound reduces the solvent volatilization temperature and increases the volatilization rate.
    • Rheology Test: Conduct rheology tests to ensure the paste maintains suitable printing properties (e.g., viscosity, shear thinning behavior).
  • Sintering: Sinter the printed paste in air. The study successfully achieved low resistivity at temperatures as low as 175 °C and 250 °C [1].
  • Characterization (Post-Sintering):
    • Electrical Testing: Measure the resistivity of the sintered film.
    • Microstructural Analysis: Use microscopy (e.g., SEM) to examine the sintered structure and particle bonding.

The workflow for this protocol can be visualized as follows:

Paste Formulation Paste Formulation Pre-Sintering \n Characterization Pre-Sintering Characterization Paste Formulation->Pre-Sintering \n Characterization Gradually replace \n solvents with this compound Gradually replace solvents with this compound Paste Formulation->Gradually replace \n solvents with this compound Method Sintering Process Sintering Process Pre-Sintering \n Characterization->Sintering Process DSC-TG & \n Rheology Tests DSC-TG & Rheology Tests Pre-Sintering \n Characterization->DSC-TG & \n Rheology Tests Confirms solvent behavior & printability Post-Sintering \n Analysis Post-Sintering Analysis Sintering Process->Post-Sintering \n Analysis Low-Temp \n Sintering (175-250°C) Low-Temp Sintering (175-250°C) Sintering Process->Low-Temp \n Sintering (175-250°C) Key Outcome Resistivity & \n Microstructure Resistivity & Microstructure Post-Sintering \n Analysis->Resistivity & \n Microstructure Validates final performance

Troubleshooting Common Sintering Issues

The following FAQs address general sintering problems and how formulation adjustments, like using this compound, can help.

FAQ 1: Why is my sintered component not achieving sufficient density and strength?

  • Possible Causes:
    • Insufficient Temperature/Time: The sintering temperature may be too low or the holding time too short for adequate particle bonding [3].
    • Poor Powder Quality: Inconsistent particle size or contaminated powder can hinder densification [3].
    • Incorrect Solvent System: A solvent with a high volatilization temperature may not evacuate the binder system efficiently at lower sintering temperatures.
  • Solutions:
    • Optimize Parameters: Ensure the temperature and time are appropriate for your specific material. The data shows this compound allows effective sintering at 175-250°C [1].
    • Use High-Quality Powders: Ensure consistent particle size and minimal contamination [3].
    • Reformulate with this compound: Using this compound as a solvent can lower the volatilization temperature, promoting better binder removal and particle bonding at lower temperatures [1].

FAQ 2: How can I prevent cracking and warping during sintering?

  • Possible Causes:
    • Thermal Stresses: Rapid heating or cooling rates cause uneven expansion and contraction [3].
    • Uneven Heating: A non-uniform temperature distribution in the furnace [3].
  • Solutions:
    • Control Ramp Rates: Implement gradual and controlled heating and cooling rates to minimize thermal stress [3].
    • Ensure Furnace Uniformity: Regularly calibrate and maintain furnace equipment [3].

FAQ 3: Why is the final product's electrical conductivity lower than expected?

  • Possible Causes:
    • High Porosity: Incomplete particle bonding or trapped gases can create pores that interrupt the conductive path [3].
    • Incomplete Sintering: The temperature may not have been high enough to form strong necks between particles.
  • Solutions:
    • Adjust Sintering Parameters: Optimize temperature and time for complete bonding. Using this compound allows effective sintering at lower temperatures, reducing the risk of over-firing other components [1].
    • Control Atmosphere: Use a controlled furnace atmosphere (e.g., inert gas) to minimize gas entrapment [3].

FAQ 4: What should I do if my paste has poor printing performance?

  • Possible Causes:
    • Incorrect Rheology: The paste's viscosity and flow properties are not suited for the printing process.
  • Solutions:
    • Conduct Rheology Tests: Characterize the paste's properties before sintering. The study confirmed that the this compound-based paste maintained its printing properties through rheology tests [1].

The relationship between problems and solutions in the sintering workflow is summarized below:

Inadequate Densification Inadequate Densification Optimize T/t, \n Use this compound, \n Quality Powder Optimize T/t, Use this compound, Quality Powder Inadequate Densification->Optimize T/t, \n Use this compound, \n Quality Powder Cracking / Warping Cracking / Warping Control Ramp Rates, \n Ensure Furnace Uniformity Control Ramp Rates, Ensure Furnace Uniformity Cracking / Warping->Control Ramp Rates, \n Ensure Furnace Uniformity Low Conductivity Low Conductivity Adjust Parameters, \n Control Atmosphere Adjust Parameters, Control Atmosphere Low Conductivity->Adjust Parameters, \n Control Atmosphere Poor Printability Poor Printability Reformulate & \n Conduct Rheology Tests Reformulate & Conduct Rheology Tests Poor Printability->Reformulate & \n Conduct Rheology Tests

I hope this technical support guide provides a solid foundation for your experiments. The data confirms that this compound is a viable solvent for achieving low-temperature sintering of conductive pastes.

References

Troubleshooting Guide: 1-Hexanol Blend Combustion

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common experimental observations when using 1-hexanol blends in a Reactivity Controlled Compression Ignition (RCCI) engine, based on a study using Sapota Oil Methyl Ester (SOME) [1].

Observed Issue Probable Cause Recommended Action
Increased NOx Emissions Higher combustion temperatures and altered reaction kinetics from enhanced oxygen content in hexanol [1]. Optimize blend ratio; consider slightly lower hexanol concentration (e.g., B20HEX10D70 over B20HEX30D50) and verify engine load parameters [1].
High Hydrocarbon (HC) & Carbon Monoxide (CO) Emissions at Low Loads Reduced in-cylinder temperatures leading to incomplete combustion [1]. Increase engine load to raise combustion temperature and improve combustion efficiency.
Rapid Pressure Rise, risking engine durability Overly advanced combustion phasing and high reactivity at high load with high alcohol content [1]. Reduce alcohol content in the blend (e.g., from 30% to 10%) and review injection timing strategy.
Increased Smoke at High Alcohol Concentrations Potential imbalance in the fuel blend, possibly reducing overall combustion efficiency at certain loads [1]. Limit hexanol concentration; the B20HEX10D70 blend showed a 6.66% reduction in smoke versus higher blends [1].
Lower-than-expected Brake Thermal Efficiency (BTE) Inefficient combustion or suboptimal fuel atomization [1]. Utilize a 10% hexanol blend; it showed a 0.70% BTE improvement and review fuel injection pressure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended this compound blend ratio for initial testing in an RCCI engine? A primary blend found effective is B20HEX10D70, which consists of 20% Sapota Oil Methyl Ester (SOME), 10% hexanol, and 70% diesel. This formulation balanced performance improvement with emission control, showing a significant boost in Brake Thermal Efficiency and reductions in HC, CO, and smoke emissions [1].

Q2: How does this compound improve combustion efficiency? this compound is an oxygenated additive. Its inclusion in the fuel blend enhances the oxygen supply during the combustion process and improves fuel atomization, leading to more complete and efficient combustion [1].

Q3: What are the key emissions trade-offs to consider with this compound blends? While this compound blends significantly reduce emissions of Hydrocarbons (HC), Carbon Monoxide (CO), and smoke, they can lead to an increase in Nitrogen Oxides (NOx) emissions. This underscores the need for careful optimization of the blend ratio and engine operating conditions [1].

Q4: What methodology was used to optimize the fuel blends in the cited study? The referenced study employed Response Surface Methodology (RSM) using a Central Composite Design (CCD). This statistical approach optimizes the complex interactions between factors like fuel composition and engine load to find the best-performing blend for efficiency and emissions [1].

Experimental Protocol & Workflow

For clarity in your research process, the following diagram outlines the core experimental workflow for evaluating a fuel blend like this compound in an engine, synthesized from the study's description.

cluster_main Experimental Workflow for Fuel Blend Evaluation start Define Fuel Blends (e.g., B20HEX10D70) prep Fuel Preparation & Characterization start->prep setup Engine Setup (RCCI Configuration) prep->setup test Conduct Engine Tests at Varied Loads setup->test measure Measure Outputs: Performance & Emissions test->measure analyze Analyze Data (RSM Optimization) measure->analyze result Conclude on Blend Viability analyze->result

Experimental Workflow for Fuel Blend Evaluation

The methodology from the cited research can be summarized as follows [1]:

  • Fuel Formulation: Prepare the base biodiesel (B20: 20% SOME, 80% Diesel) and then create experimental blends by supplementing diesel with 10%, 20%, and 30% of butanol (BU) and hexanol (HEX) by volume (e.g., B20HEX10D70).
  • Engine Testing: Conduct tests on a dual-fuel RCCI engine across a range of engine loads.
  • Data Collection: Measure key performance metrics (Brake Thermal Efficiency - BTE, Brake Specific Energy Consumption - BSEC) and emission levels (HC, CO, CO₂, NOx, Smoke).
  • Data Optimization: Use Response Surface Methodology (RSM) to model and optimize the interaction between fuel composition and engine operating parameters.

A Note on Tools and Visualization

The workflow diagram above was generated using the DOT language, which is part of the Graphviz open-source graph visualization software [2]. This tool is excellent for creating clear technical diagrams for documentation and publications. You can find online editors to experiment with the code, and resources like the official Graphviz documentation provide comprehensive information on attributes for colors, shapes, and styles [3] [4] [5].

References

1-hexanol fuel system compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary fuel system compatibility concerns when using 1-hexanol? While this compound mixes well with diesel and biodiesel, its properties can affect engine operation. The main concerns are its lower cetane number, which prolongs ignition, and its higher latent heat of evaporation, which cools the combustion chamber. These can lead to harder starting, longer ignition delays, and increased incomplete combustion products [1] [2].

  • Q2: Can I use high-percentage this compound blends in an unmodified diesel engine? Research indicates that blends up to 40% this compound have been used without engine hardware modifications [1] [2]. However, performance trade-offs like reduced brake thermal efficiency and higher fuel consumption are expected. For optimal performance, adjusting engine parameters such as injection timing is recommended [2].

  • Q3: How does this compound affect emissions? The effect on emissions is mixed. A significant advantage is a drastic reduction in nitrogen oxides (NOx) [1] [2]. However, increases in hydrocarbon (HC) and carbon monoxide (CO) emissions are also commonly observed due to this compound's lower cetane number and higher heat of vaporization, which can lead to incomplete combustion [1] [2].

  • Q4: What materials are compatible with this compound blends? The available search results do not specify material compatibility with this compound. It is critical to consult with fuel system and seal manufacturers for compatibility data, as alcohols can degrade certain elastomers and plastics over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Increased Fuel Consumption Lower energy density of this compound [3]. Recalibrate for higher fuel flow; consider lower-percentage blends.
Higher CO/HC Emissions Lower cetane number, higher latent heat causing incomplete combustion [1] [2]. Optimize injection timing/pressure; use at higher engine loads.
Reduced Brake Thermal Efficiency Lower energy content & altered combustion phasing [2]. Use engine parameter optimization (e.g., injection strategy).
Longer Ignition Delay Lower cetane number of this compound [1]. Consider cetane improvers; use split-injection strategies [4].

Experimental Protocol: Evaluating this compound Blends

This protocol outlines a methodology for assessing this compound/diesel blends in a common-rail direct injection (CRDI) engine, based on established research practices [1].

1. Objective To evaluate the impact of this compound/diesel blends on engine combustion, performance, and emission characteristics.

2. Materials and Preparation

  • Fuel Blends: Prepare test blends by volumetrically blending this compound with standard diesel fuel. Typical ratios include 10%, 20%, 30%, and 40% this compound [1].
  • Engine Setup: Use a CRDI compression ignition engine coupled to an eddy-current dynamometer. Ensure instrumentation is in place for measuring cylinder pressure, fuel flow, and air flow.

3. Procedure

  • Baseline Data: Conduct initial tests with pure diesel (D100) across the entire engine load range (e.g., from 0% to 100% load) at a constant engine speed (e.g., 1500 rpm).
  • Blend Testing: For each this compound blend, repeat the load variation tests performed with the baseline diesel.
  • Data Collection: At each operating point, record the following:
    • Performance Parameters: Brake Thermal Efficiency (BTE), Brake Specific Fuel Consumption (BSFC).
    • Combustion Parameters: Cylinder pressure, Heat Release Rate (HRR), Ignition Delay.
    • Emission Parameters: Oxides of Nitrogen (NOx), Carbon Monoxide (CO), Hydrocarbons (HC), and smoke opacity.

4. Data Analysis

  • Compare the performance, combustion, and emission characteristics of each blend against the baseline diesel data.
  • Statistical or machine learning models (like Response Surface Methodology or Extreme Learning Machine) can be employed for deeper optimization and analysis [5].

Property Comparison and Workflow

The table below compares key properties of this compound with conventional diesel, highlighting the sources of potential compatibility and performance issues.

Property This compound Conventional Diesel Impact on Engine Operation
Cetane Number Lower [1] [2] Higher Longer ignition delay, altered combustion phasing [1].
Latent Heat of Evaporation Higher [1] [2] Lower Cools combustion chamber, can reduce peak temperatures [1].
Energy Density (LHV) Lower [3] Higher Leads to increased fuel consumption for same power output [3].
Oxygen Content Contains oxygen [3] Oxygen-free Promotes more complete combustion, can reduce soot [3].
Viscosity Higher [1] Lower Can influence fuel atomization and spray characteristics.

The following diagram illustrates the logical sequence for planning and troubleshooting a this compound fuel experiment.

hexanol_workflow Start Define Experiment Objectives A Blend Preparation (10% to 40% this compound) Start->A B Baseline Engine Test (Neat Diesel) A->B C Blend Engine Testing B->C D Data Collection & Performance Analysis C->D E Emissions Analysis D->E F Troubleshoot Issues (Refer to Guide) E->F If Issues Found End Optimize Parameters (Injection, EGR, etc.) E->End If Results Acceptable F->End

Key Experimental Considerations

  • Synergistic Additives: Recent studies show that combining this compound with nanoparticles like Zirconium Oxide (ZrO₂) can improve combustion characteristics and compensate for some drawbacks of the biofuel [5].
  • Advanced Injection Strategies: Employing a split injection strategy is a promising method to optimize combustion and reduce emissions like NOx and soot when using alcohol blends [4].
  • Exhaust Gas Recirculation (EGR): Using EGR can further reduce NOx emissions. Note that high-percentage this compound blends may be less sensitive to EGR, which should be factored into experimental design [1] [2].

References

1-hexanol distillation purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Distilling 1-Hexanol

The appropriate distillation method depends on the specific impurities in your starting material. The table below summarizes the primary techniques.

Method Key Principle Ideal for Removing Key Parameter
Fractional Distillation [1] Multiple vaporization-condensation cycles in a packed column Compounds with close boiling points (e.g., other alcohols, alkanes) High reflux ratio for better separation
Vacuum Distillation [2] Lowers boiling points by reducing pressure Heat-sensitive impurities; allows distillation of high-BP compounds System pressure control (e.g., 10-100 mbar [3])
Extractive Distillation [4] [5] Adds a solvent (entrainer) to alter relative volatility Azeotropes or compounds with very similar volatility (e.g., water) Selection of entrainer (e.g., ionic liquids, glycols [4] [5])

Experimental Protocols and Setup

Here are the outlines for setting up and performing the key distillation methods.

Fractional Distillation Setup and Procedure

This is the most common method for general purification [1].

  • Apparatus Assembly: Set up a heating mantle, a round-bottom flask containing the crude this compound, a fractionating column packed with glass beads or helices to increase theoretical plates, a distillation head with a thermometer, a water-cooled condenser, and a receiving flask [1].
  • Heating and Reflux: Apply heat to the flask. Allow the system to reflux for a period before distillation begins. This establishes the temperature gradient within the column, which is crucial for effective separation [1].
  • Collection of Fractions: Begin distillation. Collect the distillate in separate fractions based on a pre-determined boiling point range for pure this compound (e.g., 155-157°C at atmospheric pressure). A sharp temperature plateau indicates collection of a pure compound [1].

The workflow for this process is summarized in the following diagram:

Vacuum Distillation Procedure

Use this method if your sample is prone to thermal decomposition.

  • Setup: Use the same setup as fractional distillation, but ensure all joints are airtight. Connect the apparatus to a vacuum pump and a manometer to monitor pressure [2] [3].
  • Pressure Control: Apply vacuum and stabilize the system at the desired pressure (e.g., 10-100 mbar) [3]. This will significantly lower the boiling point of this compound.
  • Distillation: Apply heat and collect the fraction that distills over at the expected boiling point for your system pressure. Consult a vapor pressure chart for this compound to determine this temperature.
Extractive Distillation Procedure

This advanced technique is for separating difficult azeotropes, like this compound and water [4] [5].

  • Entrainer Selection: Choose a high-boiling, non-volatile solvent (entrainer) such as a polyhydric alcohol (e.g., ethylene glycol, propylene glycol) or an ionic liquid [4] [5].
  • Introduction of Entrainer: The entrainer is continuously introduced near the top of the fractionating column. It interacts more strongly with one component (e.g., water), increasing the relative volatility of this compound and allowing it to distill overhead [5].
  • Separation and Recovery: The this compound is collected as the distillate. The entrainer, now containing water, exits the bottom of the column for regeneration and reuse [5].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems during this compound distillation.

Problem Potential Causes Solutions
Low Purity / Poor Separation Inefficient fractionating column, heating too rapid, incorrect reflux ratio Use a column with more packing/theoretical plates [1]. Slow the distillation rate to allow for equilibration [1]. Increase the reflux ratio.
Product Decomposition Boiling point is too high at atmospheric pressure Switch to vacuum distillation to lower the boiling point [2].
Low Yield Losses in the column (hold-up), incorrect cut points, formation of azeotropes Pre-heat the column to minimize hold-up. Optimize fraction collection temperatures. For azeotropes with water, consider extractive distillation [5] or using a molecular sieve.
Flooding in the Column Too much reflux, heating too fast, column packing is too dense Reduce the heat input. Ensure the column is properly insulated and the packing is not too tight.

Key Parameters for Optimization

To achieve the best results, pay close attention to these variables:

  • Temperature Control: Precise monitoring of the vapor temperature is critical for determining when to collect the pure fraction [1].
  • Pressure Management: In vacuum distillation, the system pressure must be stable and accurately measured, as it directly determines the boiling point [3].
  • Entrainer Ratio: In extractive distillation, the ratio of entrainer to feed mixture is a key variable that must be optimized for effective separation [5].
  • Process Intensification: For larger-scale or industrial applications, technologies like heat integration and heat pumping can be integrated with distillation processes to significantly reduce energy consumption and costs [2] [4].

References

Troubleshooting Guide: 1-Hexanol for CO Emission Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism Effect on CO Emissions Key Considerations & Trade-offs
Blending with Base Fuels [1] [2] Increases overall oxygen content in the fuel blend, promoting more complete combustion and oxidizing CO to CO₂. Reduction In CRDI engines, high hexanol blends (H30WPO70) can increase CO at low loads [1]. In RCCI engines, a 10% hexanol blend can drastically reduce CO [2].
Combining with Biodiesel [2] Biodiesel also contains oxygen. Synergistic effect leads to more efficient combustion compared to fossil fuels alone. Significant Reduction A blend of 20% Sapota Oil Methyl Ester (SOME) and 10% hexanol (B20HEX10D70) showed a 63% reduction in CO [2].
Optimizing Engine Load [1] [2] Higher engine loads increase combustion temperatures, improving combustion efficiency and minimizing incomplete combustion. Reduction at High Load CO emissions are typically highest at low engine loads and decrease as load increases [1] [2].
Using Exhaust Gas Recirculation (EGR) [1] Lowers combustion temperatures, which can help reduce NOx emissions. Potential Increase Lower combustion temperatures can worsen combustion completeness, potentially increasing CO emissions [1].

The following workflow diagram summarizes the decision-making process for applying these strategies.

start Start: Goal to Reduce CO with 1-Hexanol load Assess Primary Engine Load start->load condition Operating mostly at low loads? load->condition opt1 Strategy: Moderate Hexanol Blends (e.g., 10%) Outcome: High probability of CO reduction condition->opt1 No opt2 Strategy: High Hexanol Blends (e.g., 30%) Outcome: Risk of increased CO at low load condition->opt2 Yes egr Is EGR currently active? egr->opt2 No change opt3 Recommendation: Review EGR rate Trade-off: Lowering EGR may increase NOx egr->opt3 Yes opt2->egr

Frequently Asked Questions (FAQs)

General Principles
  • Q1: How does this compound help reduce CO emissions?

    • A: this compound is an oxygenated fuel. When blended with conventional fuels, it introduces extra oxygen into the combustion chamber. This additional oxygen facilitates more complete combustion, effectively converting carbon monoxide (CO) into carbon dioxide (CO₂) [2].
  • Q2: Does using more this compound always lead to lower CO?

    • A: No, not always. The effect is highly dependent on the engine type and operating conditions. While a study on RCCI engines showed a 63% CO reduction with a 10% hexanol blend [2], research on a common-rail direct injection (CRDI) engine found that a 30% hexanol blend actually increased CO emissions at low loads [1]. Optimization is key.
Experimental Design & Protocols
  • Q3: What is a proven blend ratio for CO reduction?
    • A: A blend of 20% biodiesel, 10% this compound, and 70% diesel (B20HEX10D70) has been experimentally validated in an RCCI engine, resulting in a 63% reduction in CO emissions [2]. The table below summarizes key experimental data from the search results.
Fuel Blend Engine Type Key Outcome on CO Other Notable Effects

| H30WPO70 (30% this compound, 70% Waste Plastic Oil) | CRDI | Increased to 0.40% vol at 20% load [1] | - Brake Thermal Efficiency (BTE) reached 42.1% [1].

  • HC emissions increased at low load [1]. | | B20HEX10D70 (20% Biodiesel, 10% this compound, 70% Diesel) | RCCI | Reduced by 63% (with 10% hexanol) [2] | - Brake Thermal Efficiency improved by 0.70% [2].

  • NOx emissions increased by 4.5% [2]. |

  • Q4: What are the critical engine parameters to monitor?

    • A: You should closely monitor engine load and the use of Exhaust Gas Recirculation (EGR).
      • Engine Load: CO emissions are most problematic at low loads due to lower combustion temperatures [1] [2].
      • EGR: While effective for reducing NOx, EGR lowers combustion temperature and can increase CO emissions by impairing combustion completeness [1].
Troubleshooting Specific Issues
  • Q5: CO emissions are still high despite using a this compound blend. What should I check?

    • A: Follow this diagnostic path:
      • Verify Engine Load: Check if the experiments are conducted at low-load conditions, where high CO is inherent.
      • Check Blend Ratio: A high-concentration hexanol blend (e.g., 30%) might be the cause. Try a moderate blend like 10%.
      • Inspect EGR Settings: If your engine uses EGR, a high EGR rate is likely contributing to the high CO. You may need to find a trade-off between NOx and CO control.
  • Q6: What are the common trade-offs when using this compound?

    • A: The primary trade-off is the potential increase in Nitrogen Oxides (NOx) due to higher combustion temperatures and efficiency [2]. You might also see an increase in unburned Hydrocarbons (HC) at low loads, particularly with high-percentage blends [1].

References

1-hexanol methanol ethanol emission comparison

Author: Smolecule Technical Support Team. Date: February 2026

Emission & Performance Comparison

Emission / Performance Parameter 1-Hexanol (Blended with Diesel/WPO) Methanol (Blended with Gasoline) Ethanol (Blended with Gasoline)
NOx Emissions Decrease (with EGR, reduction of 11.3-12.55% [1]; "drastic reduction" [2]) Decrease (versus gasoline [3]) Decrease (versus gasoline [3])
CO Emissions Increase (e.g., 0.40% vol at low load for H30WPO70 [1]; 33% higher for 10% blend [2]) Decrease (versus gasoline [3]) Decrease (versus gasoline [3])
HC Emissions Increase (e.g., 45 PPM at low load [1]; 18% higher for 10% blend [2]) Decrease (versus gasoline [3]) Decrease (versus gasoline [3])
Brake Thermal Efficiency (BTE) Mixed (42.1% reported with WPO [1]; slight reduction vs. diesel [2]) Improvement with increase in blend ratio [3] Information Missing
Brake-Specific Fuel Consumption (BSFC) Decreased with higher hexanol concentration [1] Increase [3] Increase [3]
Combustion Characteristics Can increase heat release rate and peak pressure [1]; longer ignition delay [2] Enables higher compression ratios [3] Enables higher compression ratios [3]

Experimental Protocols Overview

The data in the table is derived from specific engine tests. Here are the methodologies for the key experiments cited:

1. This compound in Compression Ignition (CI/Diesel) Engines

  • Engine Type: Common Rail Direct Injection (CRDI) compression ignition engine [1] [2].
  • Test Fuels: Blends of this compound with Waste Plastic Oil (WPO) (e.g., 10% to 30% hexanol by volume [1]) or standard diesel (e.g., 10% to 40% hexanol by volume [2]).
  • Operating Conditions: Engine tests conducted at varying loads (e.g., 20% to 80% load) and constant speed (e.g., 2000 rpm). Studies also investigated the impact of Exhaust Gas Recirculation (EGR) at rates of 10% and 20% [1] [2].
  • Measurements: Data collected for cylinder pressure, heat release rate, brake thermal efficiency (BTE), brake-specific energy consumption (BSEC), and emissions of NOx, CO, and HC [1].

2. Methanol & Ethanol in Spark Ignition (SI/Gasoline) Engines

  • Methodology: 1-D engine simulation using AVL BOOST software [3].
  • Engine Model: A calibrated four-stroke, port fuel injection (PFI) gasoline engine model [3].
  • Test Fuels: Various blends of methanol-gasoline (M0 to M50) and ethanol-gasoline (E0 to E50) by volume [3].
  • Analysis: Comparison of engine power, brake-specific fuel consumption (BSFC), and exhaust emissions (NOx, CO, HC) across different fuel blends and engine speeds [3].

Alcohol Fuel Combustion Pathway

The following diagram illustrates the general pathways through which the properties of alcohols influence the combustion process and subsequent emissions in internal combustion engines.

Start Alcohol Fuel Properties A1 High Oxygen Content Start->A1 A2 High Latent Heat of Vaporization Start->A2 A3 Lower Cetane/Octane Number Variations Start->A3 B1 Promotes More Complete Combustion A1->B1 B2 Lowers Combustion Temperature A2->B2 B3 Increases Ignition Delay A3->B3 C1 ↓ CO Emissions ↓ HC Emissions B1->C1 C2 ↓ NOx Emissions B2->C2 C3 ↑ CO/HC Emissions (at low load) B3->C3

This diagram shows how key chemical and physical properties of alcohols lead to different combustion outcomes.

Key Takeaways for Researchers

  • For NOx Reduction: this compound shows significant promise in diesel engines, particularly when combined with EGR [1] [2]. Methanol and ethanol also reduce NOx in gasoline engines [3].
  • For CO/HC Reduction: Methanol and ethanol blends are generally more effective at reducing CO and HC emissions in spark-ignition engines [3]. This compound tends to increase these emissions in compression-ignition engines, especially at low loads [1] [2].
  • Fuel and Engine Compatibility: The choice of alcohol is highly dependent on the engine platform. Longer-chain alcohols like this compound have more favorable physical properties (e.g., higher energy density, better mixing stability) for diesel applications, while methanol and ethanol are well-suited for gasoline engines [3] [4].

References

1-hexanol terpineol solvent properties comparison

Author: Smolecule Technical Support Team. Date: February 2026

Thermophysical & Chemical Properties

The table below summarizes the key available data for 1-hexanol. Specific quantitative data for terpineol from the search results is limited, but it is consistently described as a higher-boiling, more viscous solvent traditionally used in silver pastes [1].

Property This compound Terpineol (from context)
Chemical Formula C₆H₁₄O [2] Information Missing
Molar Mass (g·mol⁻¹) 102.17 [3] [2] Information Missing
Boiling Point (°C) 157 [2] Higher than this compound [1]
Density (g·cm⁻³ at 20°C) 0.82 [2] Information Missing
Viscosity Lower (reduces paste viscosity) [1] Higher (contributes to higher paste viscosity) [1]
Volatilization Rate Higher / Faster [1] Lower / Slower [1]

Performance in Silver Paste Applications

Recent research has investigated this compound as a potential replacement for traditional solvents like terpineol and 2-(2-Butoxyethoxy) ethyl acetate (DGBA) in low-temperature sintered silver pastes [1]. The experimental data comes from a study where this compound was used to gradually replace these traditional solvents, and the resulting pastes were comprehensively tested.

Experimental Protocol and Key Findings

The methodology and results from the investigation are summarized below [1]:

  • Paste Formulation: Silver paste was formulated by mixing silver particles with organic components, where this compound was used to progressively replace terpineol/DGBA.
  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were used to study the thermal behavior. Results confirmed that this compound reduces the volatilization temperature and increases the volatilization rate of the organic vehicle compared to the traditional solvent formulation.
  • Rheology Tests: These tests assessed the printing properties of the paste. The study concluded that the paste prepared with this compound maintained suitable printing performance.
  • Electrical Performance: After sintering, the electrical resistivity of the silver traces was measured.
    • Paste formulated with this compound achieved a resistivity of (4.2 ± 0.8) × 10⁻⁵ Ω·cm when sintered at a low temperature of 175 °C.
    • When sintered at 250 °C, the resistivity improved to (6.4 ± 0.7) × 10⁻⁶ Ω·cm.

The following diagram illustrates the experimental workflow for evaluating the silver paste:

G Silver Paste Solvent Evaluation Workflow start Start: Solvent Comparison form Paste Formulation (Mix Ag particles with organics) start->form  Substitution of  terpineol/DGBA with this compound therm Thermal Analysis (DSC-TG) form->therm  Prepared paste rheo Rheology Test (Printing properties) form->rheo  Prepared paste sint Sintering Process therm->sint  Volatilization rate & temp rheo->sint  Confirmed printability elec Electrical & Microstructural Analysis (Resistivity) sint->elec  Sintered at 175°C / 250°C res Result: Performance Comparison elec->res  Low resistivity achieved

Comparative Advantages and Limitations
  • Advantages of this compound:

    • Lower Sintering Temperature: Enables the formation of conductive traces at temperatures as low as 175°C, which is beneficial for heat-sensitive substrates.
    • Faster Processing: Higher volatilization rate can potentially reduce drying or curing times.
    • Favorable Rheology: Can reduce the overall viscosity of the paste, which may be advantageous for certain printing techniques.
  • Advantages of Terpineol:

    • Established Formulation: A traditional, well-understood solvent in the industry.
    • Controlled Drying: Higher boiling point and slower volatilization may allow for better leveling and defect reduction before the film sets.

How to Select a Solvent

The choice between this compound and terpineol depends heavily on your application requirements:

  • For low-temperature processing on substrates like certain plastics, or for faster manufacturing cycles, This compound presents a strong, research-backed alternative [1].
  • For traditional paste formulations or applications where a slower evaporation rate is desirable to minimize film defects, terpineol may still be preferred.

A comprehensive comparison would require more complete data. To make a fully informed decision, you could:

  • Consult Chemical Databases: Look up terpineol on authoritative sites like the NIST WebBook to obtain its precise thermophysical properties for a direct comparison.
  • Consider a Solvent Similarity Index: Newer research approaches, like the Solvent Similarity Index (SSI), aim to provide a quantitative basis for comparing the solvation properties of different solvents, which could be a more systematic way to identify alternatives [4].

References

1-hexanol biodiesel vs conventional diesel emissions

Author: Smolecule Technical Support Team. Date: February 2026

Emissions & Performance Comparison

The following table consolidates quantitative data from experimental engine studies comparing 1-hexanol-biodiesel blends with conventional diesel.

Fuel Blend Engine Conditions Key Findings (vs. Conventional Diesel) Citation

| Hexanol + Residual Cooking Oil Biodiesel (RCOB) | Low-Temperature Combustion (RCCI) mode, 25% EGR, double-injection strategy. | - 96% reduction in NOx

  • 80% reduction in smoke
  • 1% improvement in thermal efficiency.
  • 7.4% drop in peak cylinder pressure. | [1] | | 10% this compound / 90% Diesel | Common rail direct injection engine, 60% load. | - 17.55% reduction in NOx.
  • 18.18% increase in HC.
  • 33.33% increase in CO.
  • 2.37% lower brake thermal efficiency. | [2] | | Moringa Biodiesel (MO) 90% + Diesel 5% + this compound 5% (B90-D5-H5) | Compression ignition engine, 100% load, constant speed of 1500 rpm. | - Lowest Brake-Specific Fuel Consumption (BSFC).
  • Highest Brake Thermal Efficiency (BTE) at 28.8%.
  • Highest peak cylinder pressure and heat release rate. | [3] | | Moringa Biodiesel 90% + Diesel 5% + this compound 5% + 25 ppm ZrO₂ Nanoparticles | Slow-speed diesel engine, 1500 rpm. | - BTE 8.63% higher than diesel.
  • 46.13% reduction in fuel consumption.
  • Lowest CO emissions (10.1% vol.). | [4] |

Experimental Methodologies

The significant emission reductions and performance changes noted above were achieved through specific experimental protocols. Here is a detailed look at the key methodologies.

Low-Temperature Combustion with Dual-Fuel Injection

This method, used in [1], aims to achieve ultra-low emissions.

  • Fuel System: A dual-fuel system was used in a modified diesel engine.
    • High-Reactivity Fuel (HRF): Residual cooking oil biodiesel (RCOB) was directly injected into the cylinder at high pressures (400–600 bar).
    • Low-Reactivity Fuel (LRF): n-hexanol was injected into the intake manifold at a low pressure (3 bar).
  • Injection Strategy: A double-pulse injection was used for RCOB, with the timing, duration, and quantity of fuel varied. The proportion of hexanol was varied from 20% to 50%.
  • Optimization: Parameters, including Exhaust Gas Recirculation (EGR), were optimized for the lowest smoke and NOx emissions. The best results were achieved with 25% EGR.
Blending with Biodiesel and Nanoparticle Additives

This approach, detailed in [3] [4], enhances fuel properties and combustion efficiency.

  • Biodiesel Production: Moringa oleifera oil was converted to biodiesel via transesterification, using methanol and a sodium methoxide catalyst to produce Fatty Acid Methyl Esters (FAME) [3].
  • Blend Preparation: Biodiesel was blended with conventional diesel and this compound in varying proportions. Example blends include B90-D5-H5 (90% biodiesel, 5% diesel, 5% hexanol) [3].
  • Nanoparticle Doping: Zirconium oxide (ZrO₂) nanoparticles were added to the fuel blends in specific concentrations (e.g., 25-100 ppm) to act as a combustion catalyst [4].
  • Engine Testing: Blends were tested in a compression ignition engine at different loads (0% to 100%) and a constant speed (1500 rpm). Performance and emission data were collected and compared to baseline diesel [3] [4].

Interpreting the Research Landscape

The relationship between fuel composition, engine configuration, and the resulting emissions is complex. The diagram below illustrates the core logical relationships identified in the research.

fuel_emissions cluster_fuel Fuel Factors cluster_engine Engine & Combustion Factors cluster_outcome Typical Emission Impact Fuel Fuel Composition Outcome Emission Outcome Fuel->Outcome Engine Engine Strategy Engine->Outcome O1 Reduced: • Nitrogen Oxides (NOx) • Particulate Matter/Smoke Outcome->O1 O2 Variable: • Carbon Monoxide (CO) • Unburned Hydrocarbons (HC) Outcome->O2 F1 Biodiesel Feedstock (e.g., Waste Cooking Oil, Moringa) F1->Fuel F2 Hexanol Proportion (Higher % can lower NOx) F2->Fuel F3 Oxygen Content (Promotes more complete combustion) F3->Fuel F4 Additives (e.g., ZrO₂ Nanoparticles) F4->Fuel E1 Combustion Mode (e.g., Low-Temperature RCCI) E1->Engine E2 Injection Strategy (e.g., Double Injection) E2->Engine E3 Exhaust Gas Recirculation (EGR) E3->Engine

Key Considerations for Researchers

When evaluating this compound and biodiesel as alternatives, please consider the following points derived from the broader research context:

  • NOx Reduction is Achievable but Context-Dependent: Early concerns about biodiesel increasing NOx emissions can be overcome. As shown, advanced engine strategies like low-temperature combustion (RCCI) and optimized blends with hexanol can achieve dramatic NOx reductions of over 95% [1]. The oxygen content in the fuels promotes more complete combustion, which can reduce other pollutants [5].
  • Trade-offs in HC and CO Emissions: A common trend is an increase in Hydrocarbon (HC) and Carbon Monoxide (CO) emissions with higher hexanol blends [2]. This is often attributed to hexanol's lower cetane number and higher heat of evaporation, which can lead to incomplete combustion, especially at lower engine loads or in unmodified engines.
  • Fuel Stability and Material Compatibility: Biodiesel (FAME) is not a perfect "drop-in" fuel. It has poor storage stability and can dissolve certain plastics and elastomers in the fuel system, potentially causing durability issues [6]. Higher alcohols like hexanol generally have better miscibility with diesel than methanol or ethanol, reducing the risk of phase separation [3].

The search results indicate that this is an active field of research, with recent studies increasingly using machine learning models like Extreme Learning Machines (ELM) and Artificial Neural Networks (ANNs) to optimize fuel blends and engine parameters for the best performance and lowest emissions [4].

References

1-hexanol pentanol combustion characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Combustion & Performance Comparison

The table below summarizes the combustion, performance, and emission characteristics of 1-hexanol and pentanol based on experimental studies in compression ignition (CI) engines.

Characteristic This compound (in Waste Plastic Oil Blends) Pentanol (in Biodiesel/Diesel Blends)
Blend Proportions 10-30% by volume with Waste Plastic Oil (WPO) [1] 15-50% by volume with biodiesel/diesel [1]
Brake Thermal Efficiency (BTE) Up to 42.1% [1] Increase of ~1.28% reported with 15% blend [1]
Brake-Specific Energy Consumption (BSEC) Decreased with increasing hexanol concentration [1] Information not explicitly available in search results
Cylinder Pressure Maximum of 86.42 bar [1] Information not explicitly available in search results
Heat Release Rate Maximum of 117.43 J/deg [1] Information not explicitly available in search results
Hydrocarbon (HC) Emissions Increased with blend ratio (up to 45 PPM for H30WPO70 at low load) [1] Reduced by up to 22.58% with 15% blend [1]
Carbon Monoxide (CO) Emissions Increased with blend ratio (peak of 0.40% vol at low load) [1] Reduced by up to 50% [1]
Nitrogen Oxides (NOx) Emissions Decreased with increasing hexanol content and EGR [1] Contradictory Data: One study reports 44.2% reduction, another notes 10% increase [1]
Soot/Smoke Emissions Information not explicitly available in search results Reduced by 22.35% to 35% [1]

Experimental Protocols Overview

The data in the comparison table is derived from established engine and combustion testing methodologies.

  • Engine Testing for this compound/WPO Blends: The data for this compound was obtained from experiments conducted on a common rail direct injection (CRDI) diesel engine. The engine was operated at a constant speed of 2000 rpm across a range of loads (20% to 80%). The this compound was blended with Waste Plastic Oil (WPO) in volumes of 10%, 20%, and 30%. The study also investigated the impact of Exhaust Gas Recirculation (EGR) at rates of 10% and 20% [1].
  • General Combustion Mechanism Development: For fundamental combustion properties, chemical kinetic mechanisms are developed and validated against experimental data. One approach involves creating a skeletal chemical mechanism that simplifies the vast number of possible reactions. This method was used to build a mechanism for this compound (as well as 1-hexane and 1-hexene) containing 72 species and 243 reactions. This mechanism is validated against data from premixed and opposed flames, jet-stirred reactors (JSRs), and shock tubes to ensure its accuracy over a wide range of conditions [2].
  • Jet-Stirred Reactor (JSR) Experiments: A JSR is a type of Continuous Stirred Tank Reactor (CSTR) used for studying fuel pyrolysis and oxidation. In this setup, gas-phase reactants are mixed homogeneously via nozzles under well-controlled temperature and pressure. Species formed in the reactor are sampled and analyzed, often using techniques like Gas Chromatography (GC) and Mass Spectrometry (MS), to provide data for building and validating kinetic models [3].

Create Your Own Combustion Pathway Diagrams

You can use the DOT language with Graphviz to create clear diagrams of combustion pathways or experimental setups. The script below demonstrates how to map the initial stages of alcohol combustion, and you can adapt this framework for more detailed mechanisms.

cluster_fuels Primary Alcohol Fuels cluster_dehydrogenation Initial Dehydrogenation This compound This compound Hexanol Radical Hexanol Radical This compound->Hexanol Radical H Abstraction Pentanol Pentanol Pentanol Radical Pentanol Radical Pentanol->Pentanol Radical H Abstraction Alkoxy Radicals Alkoxy Radicals Hexanol Radical->Alkoxy Radicals Isomerization Alkene + α-Radical Alkene + α-Radical Pentanol Radical->Alkene + α-Radical Dehydration Aldehydes Aldehydes Alkoxy Radicals->Aldehydes C-C β-Scission CO Oxidation CO Oxidation Aldehydes->CO Oxidation Further Oxidation Small Hydrocarbons Small Hydrocarbons Alkene + α-Radical->Small Hydrocarbons Decomposition

This diagram title is: Initial Combustion Pathways for Hexanol and Pentanol.

The diagram illustrates the different initial decomposition pathways for this compound and pentanol, highlighting how their distinct molecular structures lead to unique chemical reactions during combustion.

Interpretation and Practical Implications

  • For Engine Application and Emissions: The higher oxygen content and cetane number of this compound make it a promising candidate for reducing NOx emissions when blended with low-cetane alternative fuels like WPO, especially when combined with EGR [1]. Pentanol blends show a strong tendency to reduce HC, CO, and smoke emissions, making them attractive for cleaner combustion with traditional biodiesel [1].
  • On the Conflicting NOx Data for Pentanol: The contradictory NOx data underscores that engine outcomes are not governed by fuel chemistry alone. Factors such as engine load, injection strategy, and the base fuel being blended can significantly influence whether NOx increases or decreases. A finding from one specific engine and blend condition may not be universally applicable [1].
  • For Kinetic Modeling: When developing skeletal mechanisms for surrogate fuels, it is crucial to include reaction classes specific to the functional groups of the components. The unique oxidation behaviors of this compound and pentanol arise from their alcohol functional group (-OH) and carbon chain length, which dictate their specific reaction pathways [2].

References

Toxicity Insights of Specific Isomers and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The key toxicity difference lies in the metabolic pathways and the resulting compounds. The neurotoxicity associated with n-hexane exposure is primarily linked to a specific metabolite, 2,5-hexanedione [1].

The table below summarizes the available information on the toxicological behavior of these compounds:

Compound Name Type Key Toxicological Finding
2,5-Hexanedione Metabolite Major neurotoxic metabolite; produces polyneuropathy indistinguishable from n-hexane, but is many times more potent [1].
2-Hexanol, 2,5-Hexanediol Metabolite Metabolic precursors in the bioactivation pathway leading to 2,5-hexanedione [1].
2,3-Hexanedione, 2,4-Hexanedione Isomer/Metabolite Reported as not neurotoxic [1].
2,5-Heptanedione, 3,6-Octanedione Analogous γ-Diketones Also neurotoxic, confirming the structure-activity relationship [1].

The γ-diketone structure of 2,5-hexanedione is responsible for its neurotoxicity. Other isomers that are not metabolized into a γ-diketone, such as 2,3- or 2,4-hexanedione, do not share this toxic effect [1].

Metabolic Pathway to Neurotoxicity

The following diagram illustrates the established metabolic pathway that leads to the formation of the neurotoxic metabolite, explaining why certain isomers of hexanol are more dangerous than others.

G n_hexane n-Hexane two_hexanol 2-Hexanol n_hexane->two_hexanol ω-Oxidation (CYP450) two_hexanone 2-Hexanone two_hexanol->two_hexanone two_five_hexanediol 2,5-Hexanediol two_hexanone->two_five_hexanediol two_five_hexanedione 2,5-Hexanedione two_five_hexanediol->two_five_hexanedione Oxidation neurotoxicity Neurotoxicity two_five_hexanedione->neurotoxicity γ-Diketone Structure

This metabolic pathway is a well-documented mechanism for n-hexane and its metabolites [1].

References

Engine Performance and Emissions with 1-Hexanol

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Findings with 1-Hexanol Blends Experimental Conditions Citation
Brake Thermal Efficiency (BTE) Marginal loss vs. diesel; minimal loss vs. biodiesel [1]. 0.70% improvement vs. B20 blend [2]. Light-duty agricultural DI diesel engine; RCCI engine [1] [2] [1] [2]
Brake Specific Energy Consumption (BSEC) Reduced by 4.5% with 10% hexanol blend [2]. RCCI engine [2] [2]
Nitrogen Oxides (NOx) Significant reduction vs. diesel [1]; 17.55% lower with 10% blend [3]. Slight increase with 10% blend [2]. CRDI CI engine with EGR [1] [3] [1] [2] [3]
Hydrocarbon (HC) Emissions Marginal increase vs. diesel [1]; 4.65% reduction with 10% blend [2]. Light-duty agricultural DI diesel engine; RCCI engine [1] [2] [1] [2]
Carbon Monoxide (CO) Emissions Marginal increase vs. diesel [1]; 63% reduction with 10% blend [2]. Light-duty agricultural DI diesel engine; RCCI engine [1] [2] [1] [2]
Smoke Opacity Marginal increase vs. diesel [1]; 6.66% reduction with 10% blend [2]. Light-duty agricultural DI diesel engine; RCCI engine [1] [2] [1] [2]

Experimental Protocols for this compound Fuel Testing

Researchers follow a structured workflow to evaluate this compound, from blend preparation to data optimization. The diagram below outlines the key stages of this process.

G This compound Fuel Testing Workflow Start Fuel Blend Preparation A Engine Setup & Instrumentation Start->A  Creates  test fuels B Experimental Design & Data Collection A->B  Controls parameters  (e.g., load, EGR) C Performance & Emission Analysis B->C  Measures  BTE, NOx, CO, etc. D Data Modeling & Optimization C->D  Provides data  for modeling End Reporting of Optimal Conditions D->End  Validates with  confirmatory tests

The specific methodologies for key stages are detailed below:

  • Fuel Blend Preparation (Start): Blends are created by volumetric mixing. A common ternary blend is HX20 (50% diesel, 30% biodiesel, 20% this compound) [1]. Other studies use a base biodiesel-diesel mix (e.g., B20) and add this compound in 10-40% increments [2] [3].
  • Engine Setup & Instrumentation: Tests are conducted on various engines. A Response Surface Methodology (RSM) experimental design is often used to efficiently study the interactive effects of multiple parameters [1] [2].
  • Performance & Emission Analysis: Standard engine performance and emissions are measured. Brake Thermal Efficiency (BTE) indicates energy conversion efficiency [1] [2]. Gaseous emissions like NOx, HC, CO, and CO₂ are measured with an gas analyzer; smoke opacity is measured with a smoke meter [1] [2] [3].
  • Data Modeling & Optimization: RSM develops mathematical models to find optimal conditions. Models are checked for statistical significance, and a desirability function finds parameter settings that achieve multiple goals [1].

Interpretation of this compound's Effects

The experimental data reveals how this compound's properties influence engine operation. The following diagram maps these cause-and-effect relationships.

G This compound Combustion Cause and Effect A This compound Fuel Properties B Oxygenated Fuel Improves Combustion A->B  Oxygen Content C Lower Cetane Number Prolongs Ignition Delay A->C  Cetane Number D Higher Latent Heat Lowers Combustion Temp A->D  Latent Heat E1 Reduced CO B->E1 E2 Reduced Smoke B->E2 E5 Improved Fuel Atomization B->E5  Enhanced Mixing E3 Increased HC C->E3  Incomplete Combustion  in Cold Regions E6 Higher Heat Release Rate C->E6  More Fuel Prepared  for Combustion E4 Reduced NOx D->E4  Lower Peak  Temperature

Key mechanisms include:

  • Emissions Reduction: The inherent oxygen content in this compound promotes more complete combustion, leading to significant reductions in Carbon Monoxide (CO) and smoke emissions [2] [4].
  • NOx Reduction: this compound's higher latent heat of evaporation lowers in-cylinder temperatures [3]. Since NOx formation is highly temperature-dependent, this results in substantially lower NOx emissions [1] [3].
  • Combustion Trade-offs: A lower cetane number compared to diesel prolongs the ignition delay [3]. This allows more fuel to mix with air before combustion, improving atomization but potentially leading to increased Hydrocarbon (HC) emissions if the mixture becomes over-leaned in colder parts of the chamber [1] [3].

References

1-hexanol blend emissions regulatory compliance

Author: Smolecule Technical Support Team. Date: February 2026

Emissions Impact of 1-Hexanol Fuel Blends

Blend Type & Ratio NOx HC CO Smoke / Soot Key Experimental Conditions Source
H30WPO70 (30% this compound, 70% Waste Plastic Oil) ↓ Decrease (by 11-13%) ↑ 45 PPM (at low load) ↑ 0.40% vol. (at low load) Not Specified CRDI Engine, 2000 rpm, 20-80% load, with EGR [1]
Hex50 (50% n-Hexanol, 50% Diesel) ↓ Decrease (by 26%) Not Specified Not Specified ↓ Decrease (by 54%) Single-Cylinder DICI Engine, 1500 rpm, 100% load [2]
40% this compound, 60% Diesel ↓ "Drastic reduction" ↑ Slight increase ↑ Slight increase Not Specified CRDI Mini-Truck Engine, 10-20% EGR [3]
B90-D5-H5 (5% this compound with Biodiesel/Diesel) Not Specified Not Specified Not Specified Not Specified Compression Ignition Engine, 1500 rpm, 100% load [4]

Experimental Protocols for Emissions Testing

The data in the table above was generated using standardized engine testing protocols. The general workflow for such experiments is outlined below.

Start Start: Fuel Blend Preparation A1 1. Fuel Property Analysis Start->A1 A2 2. Engine Setup & Instrumentation A1->A2 A3 3. Steady-State Testing A2->A3 A4 4. Data Acquisition A3->A4 A5 5. Data Analysis & Reporting A4->A5 End End: Conclusions A5->End

The key steps involve:

  • Fuel Blend Preparation: Researchers create volumetric blends of this compound with diesel, biodiesel, or alternative oils like waste plastic oil. Common blend ratios range from 10% to 50% this compound [1] [2] [3].
  • Fuel Property Analysis: The physicochemical properties of the blends are analyzed, noting that higher hexanol content typically reduces the cetane number and increases the heat of evaporation [3].
  • Engine Setup & Instrumentation: Experiments are conducted on a compression ignition (diesel) engine, often a single-cylinder, common-rail direct injection (CRDI) type. The engine is coupled with an eddy current dynamometer for load control [1] [4]. Key instruments include:
    • Pressure Transducer: Mounted in the cylinder head to record combustion pressure.
    • NOx Analyzer: Chemiluminescence type.
    • HC Analyzer: Flame ionization detector (FID).
    • CO Analyzer: Non-dispersive infrared (NDIR).
    • Smoke Meter: To measure smoke opacity.
  • Steady-State Testing: The engine is run at a constant speed under various loads. Data is recorded once the engine stabilizes.
  • Data Acquisition & Analysis: Combustion and emission data are acquired over hundreds of engine cycles for accuracy. Cylinder pressure data is used to calculate the heat release rate, a critical indicator of combustion quality [1].

Regulatory Compliance Considerations

For a fuel or fuel additive to be legally sold in the U.S. market, it must comply with regulations, primarily the EPA's Renewable Fuel Standard (RFS) and Fuel Quality controls.

RFS Renewable Fuel Standard (RFS) Sub1 Advanced Biofuel Category RFS->Sub1 FQ Fuel Quality Regulations Sub2 40 CFR Part 1090 (Fuel Streamlining Rule) FQ->Sub2 C1 Must meet GHG reduction thresholds Sub1->C1 C2 Must meet per-gallon fuel standards Sub2->C2

  • Renewable Fuel Standard (RFS): This program sets annual volume requirements for renewable fuels. This compound, if produced from renewable biomass, could potentially qualify as an advanced biofuel under the RFS, as it is not derived from corn starch [5]. This category requires the fuel to achieve a minimum lifecycle greenhouse gas reduction compared to the petroleum fuel it replaces.
  • Fuel Quality Controls: The Fuels Regulatory Streamlining Rule (40 CFR Part 1090) consolidates federal fuel quality standards [6]. Key compliance points include:
    • Per-Gallon Standards: Every gallon of the finished fuel blend must meet all applicable standards for parameters like sulfur content [6].
    • Sampling and Testing: Regulated parties must demonstrate compliance through rigorous sampling and testing methods as specified in the regulations [6].
  • The "Reasonable Basis" for Aftermarket Products: The EPA expects manufacturers to have a "reasonable basis" (e.g., emissions testing data) to show their products do not adversely impact emissions. Third-party certification programs can help demonstrate this [7].

Interpretation of Findings and Research Gaps

  • Emission Trade-offs: The primary benefit of this compound is its significant reduction in NOx and smoke emissions, attributed to its oxygen content and cooling effect from high latent heat of evaporation [1] [2]. The trade-off is often a rise in HC and CO emissions, especially at low engine loads, due to its lower cetane number leading to incomplete combustion [1] [3].
  • Synergy with EGR: Using Exhaust Gas Recirculation (EGR) with this compound blends can further reduce NOx emissions, as both strategies lower combustion temperatures [1].
  • Current Gaps: Much of the existing research focuses on combustion and emissions in a laboratory setting. There is a need for more public studies directly addressing the lifecycle greenhouse gas analysis and long-term durability impacts, which are critical for full regulatory approval under the RFS.

References

×

Physical Description

Hexanols appears as a clear colorless liquid mixture of isomeric six-carbon alcohols with similar chemical properties. Vapors are heavier than air. Used to make pharmaceuticals and as a solvent.
N-hexanol appears as a clear colorless liquid. Flash point 149°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, mobile liquid/mild, sweet, green

Color/Form

Colorless liquid

XLogP3

2

Boiling Point

314.8 °F at 760 mm Hg (USCG, 1999)
157.6 °C
157 °C at 760 mm Hg
157 °C

Flash Point

145 °F (USCG, 1999)
73.9 °C (Open cup)
58.4 °C (Closed cup)
145 °F (63 °C) (Closed cup)
63 °C c.c.

Vapor Density

3.5 (Air = 1)
Relative vapor density (air = 1): 3.52

Density

0.85 at 68 °F (USCG, 1999)
d2020 0.82
0.8153 at 25 °C/4 °C; 0.8082 at 35 °C/4 °C
Relative density (water = 1): 0.82
0.816-0.821

LogP

2.03 (LogP)
2.03
log Kow = 2.03

Odor

Characteristic; sweet alcohol; pleasant

Melting Point

-48.3 °F (USCG, 1999)
-44.6 °C
Fp -46.7 °
-44.6°C

UNII

6CP2QER8GS

Related CAS

23275-26-5 (aluminum salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

Mesh Heading: Anesthetics, Nicotinic antagonists

MeSH Pharmacological Classification

Anesthetics

Mechanism of Action

... Ethanol and 1-hexanol were found to have two competing concentration-dependent effects on the Ca(2+)- and phorbol ester- or diacylglycerol-dependent activities of PKCalpha associated with either RhoA or Cdc42, consisting of a potentiation at low alcohol levels and an attenuation of activity at higher levels. Measurements of the Ca(2+), phorbol ester, and diacylglycerol concentration-response curves for Cdc42-induced activation indicated that the activating effect corresponded to a shift in the midpoints of each of the curves to lower activator concentrations, while the attenuating effect corresponded to a decrease in the level of activity induced by maximal activator levels. The presence of ethanol enhanced the interaction of PKCalpha with Cdc42 within a concentration range corresponding to the potentiating effect, whereas the level of binding was unaffected by higher ethanol levels that were found to attenuate activity.

Vapor Pressure

38.78 mm Hg (USCG, 1999)
0.93 mmHg
0.928 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 0.124

Pictograms

Irritant

Irritant

Impurities

Co-products of acetaldehyde-crotonaldehyde reaction /to produce hexanol/ are 1-decanol and 1-octanol.
The by-product of acetaldehyde-butyraldehyde aldolization /to produce hexanol/ is 2-ethyl-1-butanol.
Commercial plasticizer hexanol contains acidity (0.001% as acetic acid), carbonyl (<0.003 wt % oxygen), and 0.05% moisture

Other CAS

111-27-325917-35-5
111-27-3
25917-35-5
21643-32-3

Wikipedia

1-hexanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Antifoaming; Hydrotrope; Solvent; Surfactant

Methods of Manufacturing

Addition of ethylene to triethylaluminum followed by oxidation of the growth product, hydrolysis, and fractional distillation; from condensation of n-butyraldehyde and acetaldehyde, followed by dehydration and hydrogenation.
Laboratory preparation by action of butylmagnesium bromide on ethylene oxide ... 1,3-hexadienal with iron wire in presence of nickel acetate
Industrial preparation by reducing ethyl caproate with sodium in absolute alcohol: Bouveault, Blanc, German patent 164,294 (1903).
Reaction of acetaldehyde and crotonaldehyde followed by hydrogenation
For more Methods of Manufacturing (Complete) data for 1-HEXANOL (7 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
1-Hexanol: ACTIVE
Hexanol: ACTIVE
Alcohols, C6-9: ACTIVE
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-hexanol/, and the mixtures are called "-yl alcohol /eg, hexyl alcohol/ or "iso...yl alcohol" /isohexyl alcohol/.

Analytic Laboratory Methods

VOLATILE MATERIAL IS COLLECTED IN ONLY 1 ML OF METHYLENECHLORIDE CONTAINING SUITABLE INTERNAL STD. METHOD ALLOWS QUANTITATIVE ANALYSIS OF TOTAL ESSENTIAL OIL CONTENT & PERCENTAGE OF INDIVIDUAL CMPD IN LESS THAN 4 HR, INCL SAMPLE PREPN, STEAM DISTL-EXTRACTION & CAPILLARY GC.
A HEADSPACE PROCEDURE SUITABLE FOR GAS CHROMATOGRAPHY ASSAY OF VOLATILE SUBSTANCES IN BIOLOGICAL SAMPLES IS DISCUSSED. ASSAY RANGE, LINEARITY, & PRECISION ARE REPORTED FOR CARBOPACK B MATERIAL.

Storage Conditions

Protect containers against physical damage. Keep containers closed and store in well-ventilated, cool place.

Dates

Last modified: 08-15-2023

Alcohol stress on cyanobacterial membranes: New insights revealed by transcriptomics

Kirill S Mironov, Elena V Kupriyanova, Maria Shumskaya, Dmitry A Los
PMID: 32882332   DOI: 10.1016/j.gene.2020.145055

Abstract

Cyanobacteria are model photosynthetic prokaryotic organisms often used in biotechnology to produce biofuels including alcohols. The effect of alcohols on cyanobacterial cell physiology and specifically on membrane fluidity is poorly understood. Previous research on various primary aliphatic alcohols found that alcohols with a short hydrocarbon chain (C
-C
) do not affect expression of genes related to membrane physical state. In addition, less water-soluble alcohols with a hydrocarbon chain longer than C
are found to have a reduced ability to reach cellular membranes hence do not drastically change membrane physical state or induce expression of stress-responsive genes. Therefore, hexan-1-ol (C
) is suggested to have the most profound effect on cyanobacterial membrane physical state. Here, we studied the effects of hexan-1-ol on the cyanobacterium Synechocystis sp. PCC 6803 transcriptome. The transcriptome data obtained is compared to the previously reported analysis of gene expression induced by benzyl alcohol and butan-1-ol. The set of genes whose expression is induced after exposure to all three studied alcohols is identified. The expression under alcohol stress for several general stress response operons is analyzed, and examples of antisense interactions of RNA are investigated.


Coupling Transcriptomics and Behaviour to Unveil the Olfactory System of Spodoptera exigua Larvae

Angel Llopis-Giménez, Tamara Carrasco-Oltra, Emmanuelle Jacquin-Joly, Salvador Herrero, Cristina M Crava
PMID: 33150456   DOI: 10.1007/s10886-020-01224-z

Abstract

Insect chemosensation is crucial for many aspects related to food seeking, enemy avoidance, and reproduction. Different families of receptors and binding proteins interact with chemical stimuli, including odorant receptors (ORs), ionotropic receptors (IRs), gustatory receptors (GRs), odorant binding proteins (OBPs) and chemosensory proteins (CSPs). In this work, we describe the chemosensory-related gene repertoire of the worldwide pest Spodoptera exigua (Lepidoptera: Noctuidae), focusing on the transcripts expressed in larvae, which feed on many horticultural crops producing yield losses. A comprehensive de novo assembly that includes reads from chemosensory organs of larvae and adults, and other larval tissues, enabled us to annotate 200 candidate chemosensory-related genes encoding 63 ORs, 28 IRs, 38 GRs, 48 OBPs and 23 CSPs. Of them, 51 transcripts are new annotations. Fifty ORs are expressed in larval heads based on RNA-seq and reverse transcription PCR analyses. Fourteen OBPs are expressed in larval, but not in adult heads. We also observe that expression profiles of ORs are strongly and non-specifically up-regulated upon pre-exposure of larvae to single volatile organic compounds (VOCs). Finally, we develop a behavioural assay to study the attraction/repellence to VOCs in S. exigua larvae and thus identify candidate ecologically relevant odours. A single-dose assay demonstrated that 1-hexanol triggers attraction and indole repels larvae at any timepoint. This work establishes the foundation for the study of chemosensation in S. exigua larvae, allowing further studies aimed to characterize chemosensory-related genes that underlie the ecologically relevant behaviours of larvae.


Saliva-induced coacervation of inverted aggregates of hexanol for simplifying human biomonitoring: Application to the determination of free bisphenols

Encarnación Romera-García, Noelia Caballero-Casero, Soledad Rubio
PMID: 31357321   DOI: 10.1016/j.talanta.2019.06.043

Abstract

Saliva is progressively becoming a useful alternative to urine and blood to assess human exposure to toxics in biomonitoring campaigns, because of its easy and stress-free collection by unskilled personnel. This evaluation is highly challenging owing to the large number of compounds and individuals involved. In this article, we propose a new strategy to simplify sample treatment in the human biomonitoring of toxics in saliva. It is based on the in situ formation of supramolecular solvents (SUPRASs) in the sample. For this purpose, SUPRASs were produced in colloidal suspensions of aggregates of hexanol in THF under the addition of saliva, which played the dual role of inductor of the self-assembly process leading to SUPRAS formation and the sample to be analysed. The SUPRAS formation region was delimited from the phase diagram constructed for the ternary mixture saliva/hexanol/THF. An equation was derived for predicting the volume of SUPRASs produced as a function of the proportion of their components. The new strategy was explored for simplifying sample treatment in the biomonitoring of thirteen free bisphenol analogues and derivatives by liquid chromatography tandem mass spectrometry. Absolute recoveries for bisphenols were in the range 95-105.6%, the method was interference free (signal suppression/enhancement was between 93 and 106%), and the repeatability and within laboratory reproducibility were in the intervals 0.6-10% and 2-16%, respectively. The proposed method was fully validated and it was applied to the determination of the target bisphenols in saliva from 13 volunteers. Free bisphenol A was found in all samples (0.057-0.8 μg L
), and bisphenol F, bisphenol S and bisphenol AF were found with a frequency of detection of 46%, 62% and 8%, respectively. So, saliva can be a suitable biological sample for studying human exposure to bisphenols. To the best of our knowledge, this is the first report dealing with the use of saliva for biomonitoring human exposure to bisphenols.


Investigations into the production of volatile compounds in Korla fragrant pears (Pyrus sinkiangensis Yu)

Jianqiu Chen, Jiahong Lü, Zishun He, Feng Zhang, Shaoling Zhang, Huping Zhang
PMID: 31419770   DOI: 10.1016/j.foodchem.2019.125337

Abstract

The composition of volatile compounds in Korla fragrant pears was determined using headspace solid-phase microextraction followed by a gas chromatography-mass spectrometry analysis using fruits at 30, 90, and 150 days after bloom. Hexanal, (E)-2-hexenal, 1-hexanol, (E)-2-hexen-1-ol, (Z)-3-hexen-1-ol, and hexyl acetate were identified as the major compounds. The composition of volatile compounds was associated with fatty acid concentrations and key enzyme activity in the lipoxygenase pathway. In vitro linoleic and linolenic acid feeding experiments conducted using cubes of fruit flesh demonstrated that the concentrations of volatile esters, such as hexyl acetate, in the treated fruits increased significantly after incubation for 12 h compared with those in the control fruits, which was accompanied by a reduction in aldehyde and alcohol concentrations (p < 0.05 or p < 0.01). However, the treatments did not significantly influence the enzyme activity and expression of genes encoding the enzymes.


Sex Pheromone of the Alfalfa Plant Bug, Adelphocoris lineolatus: Pheromone Composition and Antagonistic Effect of 1-Hexanol (Hemiptera: Miridae)

Sándor Koczor, József Vuts, John C Caulfield, David M Withall, André Sarria, John A Pickett, Michael A Birkett, Éva Bálintné Csonka, Miklós Tóth
PMID: 33871786   DOI: 10.1007/s10886-021-01273-y

Abstract

The sex pheromone composition of alfalfa plant bugs, Adelphocoris lineolatus (Goeze), from Central Europe was investigated to test the hypothesis that insect species across a wide geographical area can vary in pheromone composition. Potential interactions between the pheromone and a known attractant, (E)-cinnamaldehyde, were also assessed. Coupled gas chromatography-electroantennography (GC-EAG) using male antennae and volatile extracts collected from females, previously shown to attract males in field experiments, revealed the presence of three physiologically active compounds. These were identified by coupled GC/mass spectrometry (GC/MS) and peak enhancement as hexyl butyrate, (E)-2-hexenyl butyrate and (E)-4-oxo-2-hexenal. A ternary blend of these compounds in a 5.4:9.0:1.0 ratio attracted male A. lineolatus in field trials in Hungary. Omission of either (E)-2-hexenyl-butyrate or (E)-4-oxo-2-hexenal from the ternary blend or substitution of (E)-4-oxo-2-hexenal by (E)-2-hexenal resulted in loss of activity. These results indicate that this Central European population is similar in pheromone composition to that previously reported for an East Asian population. Interestingly, another EAG-active compound, 1-hexanol, was also present in female extract. When 1-hexanol was tested in combination with the ternary pheromone blend, male catches were reduced. This compound showed a dose-response effect with small doses showing a strong behavioral effect, suggesting that 1-hexanol may act as a sex pheromone antagonist in A. lineolatus. Furthermore, when (E)-cinnamaldehyde was field tested in combination with the sex pheromone, there was no increase in male catch, but the combination attracted both males and females. Prospects for practical application are discussed.


Resolution of (R,S)-ibuprofen catalyzed by immobilized Novozym40086 in organic phase

Xin Yuan, Lujun Wang, Guangyong Liu, Guilin Dai, Kewen Tang
PMID: 30974019   DOI: 10.1002/chir.23070

Abstract

The enantioselective esterification of ibuprofen catalyzed by Novozym40086 was successfully conducted in organic solvent. Removing-water reagent was added into the reaction mixture to remove water produced in the esterification. The effects of temperature, n-hexanol concentration, ibuprofen concentration, and loading of enzymes were investigated. Under the condition of equilibrium, the thermodynamic equilibrium constant (K) of 7.697 and enantioselectivity (E) of 8.512 were obtained. The esterification reaction achieved its equilibrium in approximately 30 hours with conversion of 56% and ee
of 93.78%. The predicted values of X and ee
were 67.90% and 95.60%, respectively. The experimental value is approximately equal to the theoretical value, which indicates the feasibility of ideal models.


Evaluation of benchtop NMR Diffusion Ordered Spectroscopy for small molecule mixture analysis

Evan R McCarney, Robin Dykstra, Petrik Galvosas
PMID: 30290994   DOI: 10.1016/j.mri.2018.09.033

Abstract

Diffusion Ordered Spectroscopy (DOSY) is an attractive method for analyzing chemical mixtures in the liquid state because it separates spectra by the molecular weight of the associated molecule. It has been compared with hyphenated chromatographic and analytical methods such LC-MS and has broad potential in servicing those same applications including forensics, reaction analysis, quality control, and fraud detection. Benchtop NMR can collect quality spectra on small molecules, however, lacks the chemical shift dispersion of high field instruments, can suffer from spectral overlap common in mixtures, and the diminished sensitivity of the lower field compounds these problems. In this work, we show that existing high field pulse sequences and processing methods perform well at 43 MHz. Spectra from molecular mixtures where the constituents had 20% differences in diffusion coefficients and significant overlap were able to be matched to a bespoke spectral library and identified correctly. In addition, spectra from mixtures with constituents that have severe overlap in the spectrum and differ by 50% in diffusion coefficients were also able to be match and identified correctly. The combination of benchtop NMR and easy implementation of modern pulse sequences and processing show promise of bringing these useful methods to chemistry laboratories in research and industrial environments.


Characterisation of the Convective Hot-Air Drying and Vacuum Microwave Drying of

Lisa Yen Wen Chua, Bee Lin Chua, Adam Figiel, Chien Hwa Chong, Aneta Wojdyło, Antoni Szumny, Krzysztof Lech
PMID: 31022967   DOI: 10.3390/molecules24081625

Abstract

The preservation of active constituents in
through the removal of moisture is crucial in producing a final product with high antioxidant activity. This study aims to determine the influences of various drying methods and drying conditions on the antioxidant activity, volatiles and phytosterols content of
. The drying methods used were convective drying (CD) at 40 °C, 50 °C and 60 °C; freeze drying; vacuum microwave drying (VMD) at 6, 9 and 12 W/g; and two-stage convective pre-drying followed by vacuum microwave finish drying (CPD-VMFD) at 50 °C and 9 W/g. The drying kinetics of
are best described by the thin-layer model (modified Page model). The highest antioxidant activity, TPC and volatile concentration were achieved with CD at 40 °C. GC-MS analysis identified the presence of 51 volatiles, which were mostly present in all samples but with quantitative variation. The dominant volatiles in fresh
are 2-hexenal (60.28 mg 100 g
db), 1-hexanol (18.70 mg 100 g
db) and salicylic acid (15.05 mg 100 g
db). The concentration of phytosterols in fresh sample was 3647.48 mg 100 g
db, and the major phytosterols present in fresh and dried samples were β-sitosterol (1162.24 mg 100 g
db). CPD-VMFD was effective in ensuring the preservation of higher phytosterol content in comparison with CD at 50 °C. The final recommendation of a suitable drying method to dehydrate
leaves is CD at 40 °C.


Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages

Xiaoyang Zhu, Qiumian Li, Jun Li, Jun Luo, Weixin Chen, Xueping Li
PMID: 30257494   DOI: 10.3390/molecules23102456

Abstract

Aromatic compounds are important for fruit quality and can vary among fruit cultivars. Volatile compounds formed during the ripening of two banana cultivars, Brazilian and Fenjiao, were determined using headspace solid-phase micro-extraction (SPME) and gas chromatography coupled with mass spectrometry (GC-MS). These two cultivars exhibited different physiological characteristics during storage. Fenjiao fruit exhibited faster yellowing and softening, a higher respiration rate and greater ethylene production. Also, the soluble sugar content in Fenjiao fruit was much higher than in Brazilian fruit. In total, 62 and 59 volatile compounds were detected in Fenjiao and Brazilian fruits, respectively. The predominant volatile components isoamyl acetate, butanoic acid, 3-methyl-3-methylbutyl ester, hexanal,
-2-hexenal and 1-hexanol varied during ripening stages. Moreover, esters were more abundant in Fenjiao, and propanoic acid 2-methylbutyl ester, and octanoic acid were only detected in Fenjiao. These compounds contribute to the unique flavors and aromas of the two cultivars.


Single compounds elicit complex behavioural responses in wild, free-ranging rats

Michael D Jackson, Robert A Keyzers, Wayne L Linklater
PMID: 30135461   DOI: 10.1038/s41598-018-30953-1

Abstract

There is mounting evidence that single compounds can act as signals and cues for mammals and that when presented at their optimal concentration they can elicit behavioural responses that replicate those recorded for complex mixtures like gland secretions and foods. We designed a rapid bioassay to present nine compounds that we had previously identified in foods, each at seven different concentrations (63 treatments), to wild, free-ranging rats and scored each treatment for attraction and three behavioural responses. Nine treatments (taken from five compounds) statistically outperformed the current standard rat attractant, peanut butter. Attraction to treatments was highest at the two lowest concentrations (0.1 and 0.01 μg g
) and a statistically significant relationship of increasing attraction with decreasing treatment concentration was identified. Our study identified five compounds not previously associated with behavioural responses by rats that elicit equivalent or more intense behavioural responses than those obtained with peanut butter. Moreover, attraction to treatments was driven by a concentration-dependent relationship not previously reported. This is the first study to identify isopentanol, 1-hexanol, acetoin, isobutyl acetate and 2-methylbutyl acetate as possible semiochemicals/cues for rats. More broadly, our findings provide important guidance to researchers in the ongoing search for mammalian semiochemicals and cues.


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